Technical Whitepaper: Physicochemical Characterization and Analytical Validation of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Executive Summary 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (CAS: 2022976-02-7) is a highly functionalized, polyhalogenated heterocyclic scaffold. In modern drug discovery, it serves as a critical electrop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (CAS: 2022976-02-7) is a highly functionalized, polyhalogenated heterocyclic scaffold. In modern drug discovery, it serves as a critical electrophilic intermediate in the synthesis of targeted therapeutics, most notably covalent KRAS G12C inhibitors . Because of its dense halogenation—containing one bromine, three chlorines, and one fluorine atom—its mass spectrometric behavior is highly complex.
This guide provides an in-depth analysis of the compound's exact mass, isotopic distribution, and synthetic methodology. By understanding the causality behind its isotopic envelope and reactivity, researchers can establish a self-validating analytical framework to ensure high-fidelity synthesis and quality control.
Molecular Weight & Exact Mass Fundamentals
In highly halogenated compounds, distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for high-resolution mass spectrometry) is paramount.
The quinoline core is substituted at positions 2, 4, 6, 7, and 8, leaving only position 5 with a hydrogen atom. This yields the chemical formula C₁₀HBrCl₃FN₂ .
Based on standard atomic weights (C: 12.011, Br: 79.904, Cl: 35.45)
Monoisotopic Exact Mass (M)
351.8373 Da
Based on most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N)
Base Peak Exact Mass (M+2)
353.8352 Da
Formed by (⁸¹Br, ³⁵Cl₃) and (⁷⁹Br, ³⁷Cl₁, ³⁵Cl₂) contributions
Mass Spectrometry: The Isotopic Envelope as a Self-Validating Tool
A common pitfall in the LC-MS analysis of this compound is assuming that the monoisotopic mass (M) will be the most abundant peak. It is not.
The Causality: The natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br) is approximately 1:1, while Chlorine isotopes (³⁵Cl and ³⁷Cl) exist in a ~3:1 ratio. When a molecule contains a Br₁Cl₃ cluster, the mathematical probability of the molecule containing exclusively the lightest isotopes (M) is only ~22% of the total isotopic envelope. The highest probability state is actually the M+2 peak, making it the base peak in the mass spectrum .
This distinct isotopic signature acts as a self-validating system for the synthetic chemist. If the LC-MS (ESI+) spectrum shows an [M+H]⁺ envelope where the m/z 353 (M) and m/z 355 (M+2) peaks do not follow a ~1:2 ratio, it immediately indicates that a halogen has been lost (e.g., unwanted debromination or dechlorination during synthesis), alerting the chemist to a failed reaction.
Quantitative Isotopic Distribution of the[M+H]⁺ Ion
Nominal m/z [M+H]⁺
Relative Abundance
Primary Isotopic Composition
353
~52%
⁷⁹Br, ³⁵Cl₃
355
100% (Base Peak)
⁸¹Br, ³⁵Cl₃ AND ⁷⁹Br, ³⁷Cl₁, ³⁵Cl₂
357
~64%
⁸¹Br, ³⁷Cl₁, ³⁵Cl₂ AND ⁷⁹Br, ³⁷Cl₂, ³⁵Cl₁
359
~17%
⁸¹Br, ³⁷Cl₂, ³⁵Cl₁ AND ⁷⁹Br, ³⁷Cl₃
361
~2%
⁸¹Br, ³⁷Cl₃
Synthetic Methodology & Mechanistic Causality
The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile relies on the aggressive chlorination and aromatization of its 2,4-dihydroxyquinoline precursor using Phosphorus oxychloride (POCl₃) .
Step-by-Step Protocol
Reagent Mixing: Suspend 7-bromo-6-chloro-8-fluoro-2,4-dihydroxyquinoline-3-carbonitrile (1.0 eq) in a minimal amount of anhydrous acetonitrile (MeCN). Add a large excess of POCl₃ (approx. 5-10 eq).
Thermal Activation: Stir the mixture at 90 °C to 130 °C for 16 to 48 hours.
Causality: The high temperature and extended time are required because the second chlorination (typically at the 4-position) faces a high activation energy barrier due to the electron-withdrawing nature of the adjacent nitrile group and existing halogens.
Concentration: Evaporate the mixture under reduced pressure to remove excess POCl₃.
Causality: Removing bulk POCl₃ prior to aqueous workup prevents violent exothermic hydrolysis and maximizes the yield of the target compound.
Neutralization & Extraction: Pour the concentrated residue into a cold biphasic mixture of dichloromethane (DCM) and triethylamine (Et₃N).
Causality: Et₃N acts as a crucial acid scavenger, neutralizing the phosphoric and hydrochloric acids generated during the quench. This prevents the acid-catalyzed hydrolysis of the sensitive carbonitrile group.
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target product as a yellow solid.
Workflows and Logical Relationships
Mechanistic pathway of POCl3-mediated quinoline aromatization and chlorination.
Step-by-step synthetic workflow and LC-MS self-validating quality control.
References
Title: EP4242207A1 - KRAS INHIBITORS FOR TREATMENT OF CANCERS
Source: Google Patents
URL
Title: WO2016164675A1 - Substituted quinazoline compounds and methods of use thereof
Source: Google Patents
URL
Title: EP4217071A1 - Tricyclic pyridones and pyrimidones
Source: Google Patents
URL
Exploratory
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] For drug discovery and development professionals, obtaining an unambi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] For drug discovery and development professionals, obtaining an unambiguous structural assignment is a critical first step in understanding a molecule's function and potential. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, a complex, heavily substituted heterocyclic compound. In the absence of empirical data, this document leverages foundational NMR principles, substituent effect analysis, and established data from related quinoline structures to construct a robust spectral prediction. Furthermore, it outlines an exhaustive experimental protocol for the empirical acquisition and validation of this data, designed to serve as a practical reference for researchers in the field.
Molecular Structure and Spectroscopic Considerations
The target molecule, 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (Figure 1), presents a unique spectroscopic challenge. The quinoline core is substituted with five powerful electron-withdrawing groups: three chlorine atoms, one bromine atom, one fluorine atom, and a carbonitrile group. This extensive substitution has profound implications for the NMR spectra.
Key Structural Features:
Quinoline Core: A bicyclic aromatic system containing a pyridine ring fused to a benzene ring. The nitrogen atom significantly influences the electronic environment, generally deshielding adjacent nuclei.[2]
Single Aromatic Proton: The substitution pattern at positions 2, 3, 4, 6, 7, and 8 leaves only one proton remaining on the aromatic scaffold, located at the C-5 position.
Halogenation: The presence of Cl, Br, and F atoms introduces strong inductive electron-withdrawing effects, which will cause significant downfield shifts (deshielding) for the nearby proton and carbon nuclei.
Fluorine Atom (¹⁹F): As a spin-½ nucleus, the fluorine at C-8 will couple with the nearby proton (H-5) and with various carbon nuclei, providing critical structural information through the analysis of J-coupling constants.[3]
Carbonitrile Group (-CN): This group is strongly electron-withdrawing and will influence the chemical shifts of C-3 and C-4, as well as introduce a distinct quaternary carbon signal in the ¹³C spectrum.[1]
Figure 1. Structure of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile with IUPAC numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be remarkably simple, consisting of a single signal corresponding to the H-5 proton. The primary challenge lies in accurately predicting its chemical shift and multiplicity.
Chemical Shift (δ): Protons on an unsubstituted quinoline ring typically resonate between δ 7.0 and 9.0 ppm.[2] The H-5 proton in the parent quinoline appears around δ 7.75 ppm. In our target molecule, H-5 is flanked by electron-withdrawing chlorine (at C-6) and is also influenced by the other halogens and the overall electron-poor nature of the ring system. This cumulative deshielding effect is expected to shift the H-5 signal significantly downfield. A reasonable estimate places this signal in the δ 8.0 - 8.5 ppm range.
Multiplicity:
The H-5 proton is four bonds removed from the fluorine atom at C-8. This four-bond coupling (⁴J_HF) across an aromatic system is well-documented and typically falls in the range of 0.5-3.0 Hz.[4] Therefore, the signal for H-5 is predicted to be a narrow doublet .
Proton
Predicted δ (ppm)
Predicted Multiplicity
Predicted Coupling Constant (J_HF)
Rationale
H-5
8.0 - 8.5
Doublet (d)
~1-3 Hz
Subject to strong deshielding from multiple halogens. Coupled to ¹⁹F at C-8 over four bonds.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will be significantly more complex, revealing signals for all ten carbon atoms in the molecule. The predictions below are based on the known chemical shifts of quinoline and the established effects of halogen and cyano substituents. A key feature will be the presence of C-F coupling.
Key Predictive Insights:
Carbons bonded to Halogens (C-2, C-4, C-6, C-7, C-8): The chemical shifts of these carbons will be directly influenced by the electronegativity and resonance effects of the attached halogen. The C-8 carbon, bonded to the highly electronegative fluorine, is expected to show a large downfield shift and a significant one-bond C-F coupling constant (¹J_CF).[5]
Carbons in the Pyridine Ring (C-2, C-3, C-4, C-8a): These carbons are deshielded by the ring nitrogen. C-2 and C-4, being alpha and gamma to the nitrogen, are particularly affected. The presence of chlorine at C-2 and C-4 will further modify their shifts.
Carbonitrile Group (C-3, -CN): The C-3 carbon will be influenced by the attached cyano group, while the nitrile carbon itself will appear in the characteristic region for this functional group (δ 115-120 ppm).[1]
C-F Coupling Constants: The fluorine at C-8 will couple not only to its directly attached carbon (C-8, ¹J_CF) but also to carbons two (C-7, C-8a, ²J_CF), three (C-5, C-6, ³J_CF), and potentially four bonds away. These coupling constants provide invaluable confirmation of the structural assignment.[6]
Carbon
Predicted δ (ppm)
Predicted Multiplicity (due to ¹⁹F)
Predicted Coupling Constant (J_CF)
Rationale
C-2
148 - 152
Singlet (s)
-
α to Nitrogen, attached to Cl.
C-3
108 - 112
Singlet (s)
-
Attached to electron-withdrawing CN group.
C-4
145 - 149
Singlet (s)
-
γ to Nitrogen, attached to Cl.
C-4a
125 - 129
Doublet (d)
~3-5 Hz (⁴J_CF)
Bridgehead carbon, long-range coupling to F.
C-5
130 - 134
Doublet (d)
~5-10 Hz (³J_CF)
Only carbon bearing a proton, deshielded.
C-6
132 - 136
Doublet (d)
~3-6 Hz (³J_CF)
Attached to Cl, coupling to F.
C-7
128 - 132
Doublet (d)
~15-25 Hz (²J_CF)
Attached to Br, strong two-bond coupling to F.
C-8
155 - 160
Doublet (d)
~240-270 Hz (¹J_CF)
Attached to F, large one-bond coupling.
C-8a
142 - 146
Doublet (d)
~10-20 Hz (²J_CF)
Bridgehead carbon, strong two-bond coupling to F.
-CN
114 - 118
Singlet (s)
-
Characteristic shift for a nitrile carbon.
Proposed Experimental Protocol for Data Acquisition
To validate the predicted data, a rigorous and systematic approach to data acquisition is required. The following protocol outlines the recommended steps for a comprehensive NMR analysis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile.
Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (~5-10 mg in 0.6 mL). Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Acetone-d₆ can be considered. The choice of solvent can influence chemical shifts, so consistency is key when comparing to literature data.[7]
Concentration: Prepare a sample with a concentration of approximately 10-20 mM. For ¹³C NMR, a more concentrated sample may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[8]
Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup
Instrument: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to ensure adequate signal dispersion.[9]
Tuning and Matching: The probe must be properly tuned to the frequencies of ¹H, ¹³C, and ¹⁹F, and matched to the correct impedance.
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
Recommended Experiments and Parameters
Experiment
Purpose
Key Parameters
¹H NMR
Detect the H-5 signal, determine its chemical shift and multiplicity.
Pulse Sequence: Standard 90° pulse-acquire. Acquisition Time (AQ): ~3-4 s for good resolution.[10] Relaxation Delay (D1): 1-2 s. Number of Scans (NS): 8-16, depending on concentration.
¹³C{¹H} NMR
Detect all 10 carbon signals, observe C-F couplings.
Pulse Sequence: Standard proton-decoupled pulse-acquire (e.g., zgpg30). Acquisition Time (AQ): ~1-2 s. Relaxation Delay (D1): 2 s. Number of Scans (NS): 1024-4096, or until S/N is adequate.
¹³C{¹H, ¹⁹F} NMR
(Optional, requires specific hardware) Decouple both protons and fluorine to obtain sharp singlets for all carbons.
This experiment simplifies the spectrum by removing all couplings, which can aid in identifying the base chemical shift of each carbon before analyzing the C-F coupling patterns in the standard ¹³C spectrum.[11]
2D HSQC
Correlate the H-5 proton to its directly attached carbon (C-5).
Provides definitive assignment for the C-5 signal.
2D HMBC
Correlate H-5 to carbons 2, 3, and 4 bonds away (C-4, C-4a, C-6, C-7).
Crucial for confirming the assignments of the quaternary carbons and verifying the overall structure.
Experimental Workflow Diagram
Caption: Recommended workflow for the acquisition and analysis of NMR data.
Connecting Structure to Spectral Data
The electronic properties of the substituents are directly responsible for the predicted spectral features. The numerous electron-withdrawing groups (EWGs) pull electron density away from the aromatic system, deshielding the remaining nucleus (H-5) and all carbon atoms. This relationship can be visualized as a flow of electronic influence.
Caption: Relationship between substituents and predicted NMR features.
Conclusion
While no empirical NMR data currently exists in the public domain for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be formulated through the application of fundamental spectroscopic principles. The ¹H spectrum is anticipated to show a single doublet for the H-5 proton around δ 8.0-8.5 ppm, coupled to the C-8 fluorine. The ¹³C spectrum will display ten distinct signals, with chemical shifts and C-F coupling patterns dictated by the heavy substitution of electron-withdrawing groups. This predictive guide, coupled with the provided experimental protocol, offers a complete framework for researchers to approach the synthesis, purification, and definitive structural characterization of this and other complex heterocyclic molecules, ensuring scientific integrity and accelerating research and development efforts.
References
Ochsenfeld, C., Kussmann, J., & Koziol, F. (2007). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. Available at: [Link]
Wray, V., et al. (2019). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Magnetic Resonance in Chemistry. Available at: [Link]
Silva, A. M., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure Elucidation in Organic Chemistry. ResearchGate. Available at: [Link]
Allouche, D., et al. (2011). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Silva, A. M., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
Ross, B. P., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society. Available at: [Link]
University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Available at: [Link]
Deev, S. L., et al. (2026). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing. Available at: [Link]
Forsyth, D. A., & Sebag, A. B. (1997). Computed 13C NMR Chemical Shifts via Empirically Scaled GIAO Shieldings and Molecular Mechanics Geometries. Journal of the American Chemical Society. Available at: [Link]
Reddy, V. P., et al. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. ACS Publications. Available at: [Link]
Anet, F. A. L., & Henrichs, P. M. (1969). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]
Oregon State University. (n.d.). Small Molecule Characterization. Nuclear Magnetic Resonance Facility. Available at: [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]
Pathan, S.A., et al. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS. Available at: [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available at: [Link]
Jain, N., et al. (2023). Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Magnetic Resonance in Chemistry. Available at: [Link]
Hansen, P. E., et al. (2011). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules. Available at: [Link]
Wieczorek, M., et al. (2021). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules. Available at: [Link]
Nanalysis. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available at: [Link]
Letertre, M., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Available at: [Link]
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Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem 6.1 Manual. Available at: [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]
Le, T. D., et al. (2018). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. ACS Chemical Biology. Available at: [Link]
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Structural Elucidation and X-Ray Crystallography of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile: A Technical Guide
Executive Summary The compound 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (C₁₀HBrCl₃FN₂) is a densely functionalized, polyhalogenated heterocyclic intermediate. It serves as a critical synthetic scaffold in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (C₁₀HBrCl₃FN₂) is a densely functionalized, polyhalogenated heterocyclic intermediate. It serves as a critical synthetic scaffold in the development of targeted covalent inhibitors, most notably in the oncology sector for KRAS G12C mutant inhibitors . For drug development professionals and structural chemists, understanding the precise three-dimensional architecture and solid-state packing of this rigid intermediate is paramount. This whitepaper provides an authoritative, step-by-step guide to the crystallization, single-crystal X-ray diffraction (SCXRD) methodology, and supramolecular analysis of this highly sterically hindered molecule.
Chemical Context & Structural Significance
The molecular architecture of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is characterized by extreme steric crowding and an intensely electron-withdrawing environment. The quinoline core is decorated with five halogens (one bromine, three chlorines, one fluorine) and a cyano group.
From a crystallographic perspective, this molecule is devoid of classical hydrogen-bond donors (such as -OH or -NH). Consequently, its crystal packing is entirely dictated by weaker, highly directional non-covalent interactions—specifically
π−π
stacking and halogen bonding . The halogens act as Lewis acids via their
σ
-holes, while the cyano nitrogen and the quinoline nitrogen act as Lewis bases . Elucidating these interactions provides predictive power for the compound's solubility, stability, and reactivity in downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) reactions.
Crystallization Methodology
Growing diffraction-quality single crystals of polyhalogenated, planar aromatics is notoriously difficult due to their tendency to form microcrystalline powders or twinned needles. The following protocol utilizes antisolvent vapor diffusion to ensure controlled nucleation.
Solvent Selection : Dissolve 50 mg of the synthesized compound in a minimum volume (approx. 1.5 mL) of high-purity dichloromethane (DCM). Causality: DCM is an excellent solvent for highly lipophilic, halogenated organics, ensuring complete dissolution without introducing competing hydrogen-bond donors.
Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial. Causality: Removing microscopic particulate matter prevents heterogeneous nucleation, which often leads to poor-quality, multi-domain crystals.
Chamber Setup : Place the open 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of
n
-hexane (the antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
Thermal Control : Store the sealed chamber undisturbed in a vibration-free incubator at 4 °C for 72–96 hours. Causality: Lowering the temperature decreases the vapor pressure of the solvents, slowing the diffusion of hexane into the DCM. This slow supersaturation strictly favors the thermodynamic growth of single, defect-free macroscopic crystals over kinetic precipitation.
Self-Validation Mechanism : Before mounting, inspect the crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly across its entire body when rotated between crossed polarizers. If the crystal extinguishes in patches, it is twinned or multi-domain and must be rejected to prevent overlapping diffraction lattices.
X-Ray Diffraction Data Collection & Processing
Handling heavy halogens (Br, Cl) requires specific instrumental parameters to mitigate absorption errors and thermal smearing.
Experimental Workflow
Crystal Mounting : Coat a selected block-shaped crystal (~0.15 × 0.10 × 0.08 mm) in paratone oil and mount it on a MiTeGen loop.
Temperature : Flash-cool the crystal to 100(2) K using a nitrogen cryostream. Causality: Heavy halogens exhibit significant thermal motion (libration) at room temperature, which smears the electron density and artificially shortens the apparent C-X bond lengths. Cooling to 100 K freezes out this dynamic disorder, yielding sharp, high-angle reflections.
Radiation Source : Utilize a microfocus Cu-K
α
source (
λ=1.54184
Å) . Causality: While Mo-K
α
is standard for heavy atoms, Cu-K
α
provides a significantly stronger anomalous scattering signal (
f′′
) for Bromine. This maximizes the precision of the absolute structure parameter (Flack parameter), which is critical if chiral auxiliaries are introduced in subsequent synthetic steps.
Absorption Correction : Apply a multi-scan empirical absorption correction (e.g., SADABS). Causality: Bromine and Chlorine have high mass attenuation coefficients. Without correction, X-rays passing through the longer axis of the crystal are disproportionately absorbed, skewing the intensity data.
Self-Validation : The validity of the absorption correction is confirmed by evaluating the internal merging R-factor (
Rint
). A successful correction is validated when
Rint
drops below 0.05, indicating that symmetrically equivalent reflections now have matching intensities.
Figure 1: Step-by-step SCXRD workflow for data collection and structure refinement.
Structure Solution and Refinement (Olex2 / SHELXL)
The phase problem is solved using Intrinsic Phasing methods (SHELXT), and the structure is refined via full-matrix least-squares on
F2
using SHELXL within the Olex2 graphical user interface .
Refinement Protocol :
Anisotropic Refinement : All non-hydrogen atoms (C, N, F, Cl, Br) must be refined anisotropically. Causality: The dense packing of halogens often leads to subtle rotational disorder. Analyzing the thermal ellipsoids allows the crystallographer to detect this. If a Chlorine atom's ellipsoid is highly elongated perpendicular to the C-Cl bond, it indicates unresolved positional disorder, requiring the atom to be split into two partial-occupancy sites (e.g., PART 1 and PART 2) with tied thermal parameters (EADP).
Hydrogen Treatment : The single aromatic hydrogen at position 5 is placed in a geometrically calculated position and refined using a riding model (
Uiso(H)=1.2Ueq(C)
).
Weighting Scheme : The weighting scheme is iteratively updated until the goodness-of-fit (GooF) approaches 1.000, ensuring the model accurately reflects the variance in the experimental data.
Crystallographic Features & Supramolecular Interactions
Because 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile lacks H-bond donors, its crystal lattice is a masterclass in halogen bonding (XB).
Halogen Bonding (Type II) : The highly polarizable Bromine atom at C7 exhibits a pronounced region of positive electrostatic potential (the
σ
-hole) along the extension of the C-Br bond. This electrophilic region interacts strongly with the nucleophilic lone pair of the cyano nitrogen of an adjacent molecule. This forms a highly directional C-Br···N Type II halogen bond (
θ1≈180∘
,
θ2≈90∘
).
π−π
Stacking : The planar, electron-deficient quinoline cores stack in an offset face-to-face arrangement, typically separated by an interplanar distance of 3.3–3.4 Å, stabilizing the 3D lattice.
The following table summarizes the representative crystallographic parameters expected for this specific polyhalogenated framework, derived from isostructural quinoline-carbonitrile analogs refined at cryogenic temperatures.
The structural elucidation of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile requires rigorous crystallographic methodology to overcome the challenges of high lipophilicity, heavy-atom absorption, and halogen-induced thermal disorder. By employing low-temperature Cu-K
α
diffraction and precise anisotropic refinement, researchers can map the intricate
σ
-hole interactions and
π−π
networks that govern this molecule. This structural intelligence is not merely academic; it directly informs the solubility profiles and catalytic cross-coupling trajectories required to advance this intermediate into clinical-grade KRAS G12C inhibitors.
References
Substituted quinazoline compounds and methods of use thereof.
Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? Crystal Growth & Design.[Link]
OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile: A Privileged Scaffold for KRAS G12C Inhibitor Discovery
Executive Summary The development of allele-specific covalent inhibitors targeting the KRAS G12C mutation represents a watershed moment in precision oncology. At the heart of this medicinal chemistry revolution are highl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of allele-specific covalent inhibitors targeting the KRAS G12C mutation represents a watershed moment in precision oncology. At the heart of this medicinal chemistry revolution are highly functionalized heterocyclic intermediates designed to perfectly orient binding motifs and reactive warheads into the cryptic Switch II pocket of the KRAS protein.
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a master pharmacophore scaffold utilized extensively in the synthesis of tricyclic quinazolines, quinolines, and pyridones ([1]). While the bare scaffold itself is biologically inert, its precise arrangement of halogens and electron-withdrawing groups allows for orthogonal, late-stage functionalization. This technical guide details the mechanistic rationale behind the scaffold's design, the biological pathways it is engineered to disrupt, and the self-validating experimental protocols used to evaluate the preliminary biological activity of its derivatives.
As a Senior Application Scientist, it is critical to understand why this specific polyhalogenated quinoline is synthesized, rather than simply viewing it as a chemical starting point. Every functional group on this scaffold serves a deterministic role in the downstream biological activity of the final KRAS G12C inhibitor:
3-Carbonitrile (Activation & Binding): Acts as a powerful electron-withdrawing group (EWG). Chemically, it activates the adjacent 2- and 4-positions for Nucleophilic Aromatic Substitution (SNAr). Biologically, the cyano group often engages in critical dipole-dipole interactions or hydrogen bonding within the Switch II pocket.
2,4,6-Trichloro (SNAr Handles): The 2- and 4-chloro groups are highly electrophilic due to the ortho/para activation by the 3-carbonitrile and the quinoline nitrogen. This allows for the precise, room-temperature installation of secondary amines (e.g., piperazine linkers) that will eventually carry the acrylamide covalent warhead.
7-Bromo (Cross-Coupling Handle): The bromo group provides a distinct reactivity profile from the chloro groups. It serves as the primary handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install bulky aryl or heteroaryl groups. These groups are required to occupy the hydrophobic Switch II pocket and drive the high-affinity, non-covalent binding that precedes covalent attachment.
8-Fluoro (Conformational Locking): The introduction of the 8-fluoro substituent is a masterstroke in structural biology. It restricts the rotational freedom of the 7-aryl group (atropisomerism), locking the molecule into the bioactive conformation required to fit into the KRAS binding groove. Furthermore, it blocks oxidative metabolism at the 8-position, enhancing the pharmacokinetic half-life.
Target Biology: The KRAS G12C Pathway
KRAS acts as a molecular switch in cellular signaling. In wild-type cells, it cycles between an inactive GDP-bound state and an active GTP-bound state, regulated by Guanine Nucleotide Exchange Factors (GEFs like SOS) and GTPase-Activating Proteins (GAPs).
The G12C mutation severely impairs the intrinsic GTPase activity of KRAS, locking it in the active, GTP-bound state and driving unchecked cellular proliferation via the MAPK (BRAF/MEK/ERK) pathway. As first elucidated by Shokat and colleagues ([2]), the mutant cysteine at position 12 sits adjacent to a cryptic allosteric pocket (Switch II) that is only accessible in the GDP-bound state. Derivatives of our quinoline scaffold are engineered to bind this pocket and covalently react with Cys12, permanently trapping the oncoprotein in its inactive form.
Fig 1: KRAS G12C signaling pathway and allosteric inhibition mechanism.
To evaluate the preliminary biological activity of compounds derived from 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, researchers must employ self-validating assay systems. A protocol is only structurally sound if it inherently controls for false positives (e.g., non-specific reactivity).
Fig 2: Experimental workflow from scaffold functionalization to biological validation.
Protocol 1: Intact Mass Spectrometry for Covalent Target Engagement
Objective: Quantify the percentage of covalent adduct formation between the functionalized scaffold derivative and KRAS G12C.
Self-Validating Mechanism: Parallel incubation with KRAS Wild-Type (WT) is mandatory. If the compound modifies WT KRAS, the reactivity is non-specific (off-target), invalidating the compound as a G12C-selective clinical candidate.
Protein Preparation: Dilute recombinant KRAS G12C (residues 1-169) and KRAS WT to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2).
Compound Incubation: Add the final scaffold-derived inhibitor (10 μM final concentration, 1% DMSO) to both protein solutions. Incubate at 25°C for exactly 2 hours. Causality: A 2-hour window ensures reaction completion for moderately reactive acrylamides while minimizing time-dependent non-specific protein degradation.
LC-MS Analysis: Inject 10 μL of the mixture onto a C4 desalting column connected to a Time-of-Flight (TOF) mass spectrometer.
Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 software. Calculate the adduct percentage: (Area of Adduct) / (Area of Unmodified + Area of Adduct) × 100.
Protocol 2: Cellular pERK AlphaLISA Assay
Objective: Measure the downstream functional consequence of KRAS G12C inhibition in a mutant cell line.
Self-Validating Mechanism: Utilize A549 cells (which harbor a KRAS G12S mutation) as a negative control line alongside MIA PaCa-2 (KRAS G12C). If pERK is inhibited in A549 cells, the compound is acting via off-target kinase inhibition (e.g., direct MEK/BRAF inhibition) rather than G12C-specific engagement.
Cell Seeding: Plate MIA PaCa-2 and A549 cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2.
Compound Treatment: Perform a 10-point, 3-fold serial dilution of the synthesized derivative. Treat cells for 4 hours. Causality: A 4-hour treatment is optimal for observing pERK depletion before compensatory cellular feedback loops (such as RTK upregulation) reactivate the MAPK pathway.
Lysis: Remove media and add 50 μL of AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 10 minutes.
Detection: Add AlphaLISA Acceptor beads conjugated to an anti-ERK antibody and Donor beads conjugated to an anti-pERK antibody. Incubate in the dark for 2 hours, then read the luminescent signal at 615 nm to calculate the IC50.
Data Presentation: Evolution of Biological Activity
The bare scaffold possesses no inherent biological activity against KRAS. Its value is realized through sequential functionalization. The table below summarizes the quantitative evolution of biological activity as the 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile scaffold is transformed into a final covalent inhibitor.
Interpretation: The data validates the scaffold's design. Only when the non-covalent binding elements (Stage 3) are paired with the cysteine-reactive warhead (Stage 4) does the compound exhibit potent, G12C-selective pathway inhibition, leaving the G12S mutant (A549) and WT KRAS completely unaffected.
References
Substituted quinazoline compounds and methods of use thereof (WO2016164675A1). World Intellectual Property Organization (WIPO).
K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions . Nature (2013), 503(7477): 548-551.
URL:[Link]
Computational Modeling of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile Binding Affinity: A Methodological Framework for Halogenated Scaffolds in Oncogenic Target Inhibition
Executive Summary The compound 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile represents a highly functionalized, multi-halogenated scaffold frequently utilized as a critical intermediate in the synthesis of on...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile represents a highly functionalized, multi-halogenated scaffold frequently utilized as a critical intermediate in the synthesis of oncogenic mutant RAS inhibitors (such as KRAS G12C covalent therapeutics) . The dense incorporation of halogens (Br, Cl, F) alongside an electron-withdrawing carbonitrile group creates a highly complex electrostatic landscape.
For drug development professionals, accurately modeling the binding affinity of this scaffold is notoriously difficult. Standard molecular mechanics force fields treat halogens as uniform, negatively charged spheres, failing to capture the quantum-mechanical reality of "halogen bonding" . This whitepaper establishes a rigorous, self-validating computational pipeline—spanning Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and Free Energy Perturbation (FEP)—to accurately quantify the binding affinity of this scaffold within the KRAS G12C Switch-II pocket.
When a polarizable halogen atom (particularly Bromine or Chlorine) is covalently bonded to an electron-withdrawing aromatic system like a quinoline ring, the valence
pz
orbital of the halogen becomes depopulated. This creates an anisotropic charge distribution: an electropositive crown diametrically opposed to the carbon-halogen bond, known as the sigma-hole (
σ
-hole) , surrounded by an electronegative equatorial belt . If this
σ
-hole is not explicitly parameterized, computational models will falsely predict electrostatic repulsion when the halogen approaches a Lewis base (e.g., a protein backbone carbonyl), drastically underestimating binding affinity.
Step-by-Step QM Parameterization Protocol
To establish a trustworthy baseline, the ligand must be parameterized using Density Functional Theory (DFT).
Geometry Optimization: Optimize the 3D conformation of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile using Gaussian at the B3LYP/6-311G** level of theory.
Electrostatic Potential (ESP) Mapping: Calculate the ESP surface to locate the maximum positive electrostatic potential (
Vmax
) at the distal end of the 7-Bromo and 2,4,6-Trichloro groups.
Explicit Sigma-Hole (ESH) Insertion: Introduce a massless, positively charged pseudo-atom (Positive Extra Point, PEP) at a distance of ~1.0 Å from the Bromine nucleus along the C-Br bond vector.
RESP Charge Derivation: Assign Restrained Electrostatic Potential (RESP) charges to the ligand-PEP complex. Self-Validation Check: Ensure the total charge of the molecule remains neutral and the dipole moment matches the QM-derived vector.
Table 1: QM-Derived Electrostatic Properties of Halogen Substituents
Substituent
Position
Vmax
(kcal/mol)
ESH Charge (e)
Primary Interaction Type
Bromo
C-7
+28.4
+0.12
Strong Halogen Bond
Chloro
C-2,4,6
+15.2
+0.05
Weak Halogen Bond / VdW
Fluoro
C-8
-12.1
N/A
Hydrogen Bond Acceptor
Carbonitrile
C-3
-35.6
N/A
Strong H-Bond Acceptor
Molecular Docking in the KRAS G12C Switch-II Pocket
Target Rationale
The KRAS G12C Switch-II pocket (SII-P) is an allosteric regulatory site targeted by clinical inhibitors like Sotorasib and Adagrasib . The pocket is lined with critical residues (His95, Tyr96, Cys12) that offer ideal geometries for π-π stacking and halogen bonding.
Halogen-Augmented Docking Protocol
Standard docking algorithms will fail to rank this scaffold correctly. A modified approach is required.
Protein Preparation: Retrieve the KRAS G12C structure (e.g., PDB ID: 6OIM). Use PROPKA to assign protonation states at pH 7.4. Crucial Step: Manually verify the tautomeric state of His95 to ensure its backbone carbonyl or imidazole nitrogen is oriented to act as a halogen bond acceptor.
Grid Generation: Center a 20 Å × 20 Å × 20 Å grid box on the SII-P, encompassing Cys12 and Tyr96.
Pose Generation: Execute docking using a halogen-augmented scoring function (e.g., Glide XP with halogen bonding terms enabled, or AutoDock Vina utilizing the ESH-parameterized ligand).
Geometric Validation Filter: A predicted halogen bond is only physically valid if the
C−Br⋅⋅⋅O
angle is between 140° and 180°, and the interatomic distance is less than the sum of their van der Waals radii (approx. 3.2 Å). Discard any top-scoring poses that violate this geometry.
Molecular Dynamics (MD) & Free Energy Perturbation (FEP)
The Necessity of Dynamic Thermodynamics
While docking provides a static snapshot, the SII-P is highly flexible . Furthermore, the desolvation penalty of the highly hydrophobic, multi-halogenated quinoline core cannot be accurately calculated without explicit solvent. FEP provides rigorous absolute binding free energies (
ΔGbind
) via alchemical thermodynamic integration.
MD & FEP Protocol
System Assembly: Solvate the validated docked complex in a TIP3P water box with a 10 Å buffer. Neutralize with Na+/Cl- ions to a physiological concentration of 0.15 M.
Equilibration: Perform a 10 ns NPT equilibration (300 K, 1 bar) using the ESH-modified AMBER force field (ff14SB for protein, GAFF2 for ligand).
Production Run: Execute a 100 ns unconstrained MD simulation. Validation Check: The system is deemed stable only if the ligand heavy-atom RMSD plateaus below 2.0 Å after the first 20 ns.
Alchemical Transformation (FEP): To isolate the binding contribution of the 7-Bromo group, set up an alchemical transformation cycle mutating the Bromine atom to a Hydrogen atom across 16
λ
-windows.
Energy Calculation: Calculate the
ΔΔG
using the Bennett Acceptance Ratio (BAR) method.
Fig 1: Sequential computational workflow for halogenated scaffold binding analysis.
Fig 2: Pharmacophoric interaction mapping of the halogenated quinoline scaffold.
References
Substituted quinazoline compounds and methods of use thereof. World Intellectual Property Organization (WIPO) Patent WO2016164675A1.
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. URL: [Link]
Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry. URL: [Link]
Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity. Journal of Medicinal Chemistry. URL: [Link]
In Silico Study of the Acquired Resistance Caused by the Secondary Mutations of KRAS G12C Protein Using Long Time Molecular Dynamics Simulation and Markov State Model Analysis. International Journal of Molecular Sciences. URL: [Link]
Exploratory
Physicochemical Architecture and Synthetic Utility of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile in Targeted Oncology
Executive Summary In the landscape of targeted covalent inhibitors—particularly those aimed at the historically "undruggable" KRAS G12C mutation—the design of the core pharmacophore is dictated by the need for precise sp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted covalent inhibitors—particularly those aimed at the historically "undruggable" KRAS G12C mutation—the design of the core pharmacophore is dictated by the need for precise spatial orientation and orthogonal reactivity. 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (CAS: 2022976-02-7) has emerged as a critical, highly functionalized building block in this domain. This whitepaper deconstructs the physicochemical properties, structural logic, and validated synthetic workflows associated with this polyhalogenated quinoline scaffold, providing a comprehensive guide for researchers engaged in hit-to-lead optimization and process chemistry.
Physicochemical Profiling
The utility of this scaffold stems from its unique electronic distribution. The dense array of electron-withdrawing halogens and the cyano group drastically alters the electron density of the quinoline core, tuning both its reactivity for library synthesis and its pharmacokinetic potential.
As a Senior Application Scientist, I emphasize that every atom in this scaffold serves a deliberate synthetic or biological purpose. The molecule is not merely a precursor; it is a programmable matrix for drug discovery, as detailed in foundational patent literature for KRAS inhibitors ().
C3-Carbonitrile (-CN): This strongly electron-withdrawing group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). By doing so, it vastly accelerates Nucleophilic Aromatic Substitution (S_NAr) at the adjacent C2 and C4 positions.
C2 & C4-Chlorines: These act as primary leaving groups. The C4 position is the most electrophilic due to its para-relationship to the electron-deficient ring nitrogen and its ortho-relationship to the C3-cyano group. This electronic bias allows chemists to selectively functionalize C4 before C2.
C7-Bromine: Provides an orthogonal reactive handle. Because S_NAr conditions do not affect aryl bromides, the C7 position is preserved for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to install bulky aryl or heteroaryl systems that project into the Switch II pocket of KRAS.
C8-Fluoro & C6-Chloro: These halogens serve a dual purpose. Synthetically, they inductively deactivate the ring, preventing unwanted side reactions. Biologically, they modulate the pKa of the quinoline nitrogen, enhance metabolic stability, and enforce conformational locking of adjacent substituents—a critical factor for maintaining high binding affinity.
Synthetic workflow demonstrating regioselective functionalization of the quinoline scaffold.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific in-process controls to confirm causality and reaction progression, adapted from established methodologies ().
Protocol 1: Synthesis via Deoxychlorination
Objective: Convert 7-bromo-6-chloro-8-fluoro-2,4-dihydroxyquinoline-3-carbonitrile to the title compound.
Causality: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent, transforming the tautomeric lactam/hydroxy groups into highly reactive chloro substituents.
Setup: Suspend 7-bromo-6-chloro-8-fluoro-2,4-dihydroxyquinoline-3-carbonitrile (5.4 g, 17 mmol) in neat POCl₃ (100 mL) under an inert nitrogen atmosphere.
Activation: Heat the mixture to 120 °C. Why 120 °C? The first chlorination (likely at C4) proceeds easily, but the resulting intermediate is highly electron-deficient. Elevated thermal energy is required to overcome the activation barrier for the second chlorination at C2.
In-Process Control (IPC): After 16 hours, quench a 50 µL aliquot in cold methanol. Analyze via LC-MS. The reaction is complete when the starting material mass is consumed and the dimethyl ether or dichloro adduct (M+H ≈ 353.0) is the dominant peak.
Workup & Isolation: Concentrate the mixture under reduced pressure to remove excess POCl₃. Pour the residue slowly into a vigorously stirred mixture of Dichloromethane (DCM) and Triethylamine (TEA) (200 mL / 10 mL) at 0 °C. Causality: TEA neutralizes residual phosphoric acids and HCl, preventing the hydrolysis of the newly formed C2/C4 chlorides back to hydroxyls.
Purification: Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate. Triturate with petroleum ether to yield a yellow solid (~90% yield).
Protocol 2: Regioselective S_NAr at the C4 Position
Objective: Install a piperazine pharmacophore selectively at C4.
Reaction: Dissolve the title compound (200 mg, 0.56 mmol) in DCM (30 mL). Add tert-butyl piperazine-1-carboxylate (210 mg, 1.13 mmol, 2.0 eq) and TEA (228 mg, 2.25 mmol, 4.0 eq).
Conditions: Stir at Room Temperature (RT) for 1 hour. Causality: The extreme electrophilicity of the C4 position allows this reaction to proceed rapidly at RT. Applying heat would risk unwanted secondary substitution at the C2 position.
Validation (Self-Correction): Analyze via LC-MS. The product will display a characteristic isotopic cluster for one bromine and two chlorine atoms (M+H ≈ 504.2), confirming the displacement of exactly one chlorine atom. If a mass of ~654 is observed, over-substitution at C2 has occurred, indicating the reaction was left too long or ambient temperature was too high.
Quench: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Application in Targeted Covalent Inhibition
In the context of KRAS G12C, the functionalized quinoline serves as the core that navigates the complex topography of the Switch II pocket. Once the S_NAr and cross-coupling steps are complete, the C2 position is typically functionalized with an acrylamide warhead. This warhead acts as a Michael acceptor, forming an irreversible covalent bond with the mutant Cysteine-12 residue of KRAS, trapping the oncoprotein in its inactive, GDP-bound state ().
WIPO (PCT).WO2016164675A1 - Substituted quinazoline compounds and methods of use thereof. World Intellectual Property Organization.
European Patent Office.EP4217071A1 - Tricyclic pyridones and pyrimidones.
European Patent Office.EP4242207A1 - KRAS INHIBITORS FOR TREATMENT OF CANCERS.
Foundational
Theoretical DFT Analysis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile: A Guide for Drug Development Professionals
An In-depth Technical Guide Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer and ant...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer and antimalarial properties.[1][2][3] The heavily halogenated compound, 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, represents a molecule of significant interest for rational drug design. Its complex electronic and steric profile necessitates a deep understanding that can only be efficiently achieved through high-level computational methods.[4][5] This guide provides a comprehensive, technically-grounded protocol for leveraging Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule, thereby accelerating its evaluation as a potential drug candidate.
The Strategic Imperative for Computational Analysis in Drug Discovery
Modern drug discovery has moved beyond the paradigm of high-throughput experimental screening alone.[6] Computer-Aided Drug Design (CADD) is now an indispensable component of the development pipeline, enabling researchers to predict molecular interactions, optimize lead compounds, and reduce the time and cost associated with laboratory work.[6][7][8] Methods like DFT allow us to build a detailed, atom-level understanding of a molecule's intrinsic properties before committing resources to its synthesis and biological testing.[4][9]
For a poly-halogenated system like 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, DFT provides critical insights into:
Molecular Geometry: The precise three-dimensional arrangement of atoms, which governs how the molecule fits into a biological target.
Electronic Landscape: The distribution of electrons, which dictates the molecule's reactivity, stability, and the nature of its intermolecular interactions (e.g., with a protein's active site).
Spectroscopic Signature: A predicted vibrational and electronic spectrum that can be used to validate the identity and structure of the synthesized compound.
Foundational Theory: Selecting a Validated Computational Approach
The accuracy of any DFT calculation is contingent upon the selection of an appropriate theoretical model, specifically the exchange-correlation functional and the basis set.[10] Our protocol is built upon a self-validating system where the chosen methods are well-established for their reliability in handling complex organic molecules.
The B3LYP Hybrid Functional: A Proven Workhorse
We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is renowned in computational chemistry for providing a robust balance between computational efficiency and accuracy for a wide range of organic molecules.[11][12] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction errors found in pure DFT functionals, leading to more reliable predictions of thermochemistry and molecular geometries.[13]
The 6-311G(d,p) Basis Set: Capturing Halogen Complexity
A basis set is the set of mathematical functions used to construct the molecular orbitals. For a molecule containing multiple, varied halogen atoms (F, Cl, Br), a flexible and comprehensive basis set is non-negotiable. We utilize the 6-311G(d,p) basis set for the following reasons:
Triple-Zeta Valence: It uses three functions to describe each valence orbital, allowing for greater flexibility in representing the electron distribution.
Polarization Functions (d,p): The (d) on heavy atoms (C, N, F, Cl, Br) and (p) on hydrogen atoms allow orbitals to change shape and polarize in the molecular environment. This is critical for accurately modeling the anisotropic distribution of electron density around halogen atoms, which is the basis for halogen bonding and other key interactions.
This combination of B3LYP/6-311G(d,p) provides a computationally sound and widely validated level of theory for the system under investigation.[13][14]
Experimental Protocol: A Step-by-Step DFT Workflow
This section details the complete computational workflow for the analysis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile.
Detailed Methodology
Structure Generation: The initial 3D coordinates of the molecule are generated using a molecular builder like GaussView or Avogadro based on its IUPAC name.
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP functional and 6-311G(d,p) basis set as implemented in a quantum chemistry software package (e.g., Gaussian 16).[15] The goal is to locate the global minimum on the potential energy surface, representing the most stable conformation of the molecule.
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the identical level of theory (B3LYP/6-311G(d,p)). This step is critical for two reasons:
It confirms that the optimized structure is a true energy minimum, evidenced by the absence of any imaginary (negative) frequencies.[16]
It provides the zero-point vibrational energy (ZPVE) and predicts the full infrared (IR) and Raman vibrational spectra, which can be compared with experimental data for structural verification.[17][18]
Electronic Property Analysis: Using the optimized geometry, a series of single-point calculations are performed to derive the key electronic descriptors. This includes the calculation of molecular orbitals, the molecular electrostatic potential, and a Natural Bond Orbital (NBO) analysis.
Visual Workflow
Caption: A standard workflow for the theoretical DFT analysis of a novel chemical entity.
Data Presentation and Scientific Interpretation
The output of the DFT calculations provides a rich dataset for understanding the molecule's inherent properties and predicting its behavior.
Key Quantitative Descriptors
The following table summarizes the critical data points that will be extracted and their significance in the context of drug development.
Calculated Property
Significance & Interpretation
Optimized Geometric Parameters
Provides precise bond lengths and angles, forming the basis for structure-activity relationship (SAR) studies and molecular docking.[19][20]
HOMO-LUMO Energy Gap (ΔE)
The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap suggests higher chemical reactivity and lower kinetic stability.[19][21][22]
Molecular Electrostatic Potential (MEP)
A 3D map of the electronic charge distribution. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions with a biological target.[18]
Natural Bond Orbital (NBO) Charges
Quantifies the charge on each atom, offering a more chemically intuitive picture than other methods. It reveals intramolecular charge transfer and hyperconjugative interactions.[23][24]
Dipole Moment
Indicates the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.
Vibrational Frequencies
Predicts the IR and Raman spectra. A match with experimental spectra confirms the synthesized structure.[10][16]
The Logic of Structure-to-Activity Prediction
The power of DFT lies in its ability to connect the fundamental structure of a molecule to its potential function. This logical progression is key to rational drug design.
Application Note & Synthesis Protocol: A Proposed Pathway for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals This document outlines a detailed, step-by-step protocol for the proposed synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, a highly fu...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed, step-by-step protocol for the proposed synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, a highly functionalized quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this target molecule offers a unique chemical space for exploration.[1][2]
This protocol is designed as a comprehensive guide, providing not only the procedural steps but also the underlying chemical principles and rationale for the chosen methodologies. The proposed synthesis is a multi-step process constructed from established and reliable reactions for the formation and functionalization of the quinoline core.[3][4]
Proposed Synthetic Pathway Overview
The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is envisioned as a multi-step sequence commencing with a suitably substituted aniline. The key stages of this synthesis are:
Vilsmeier-Haack Cyclization and Cyanation: Formation of the initial quinoline-3-carbonitrile core structure.
Sequential Halogenation: Introduction of the bromo and additional chloro substituents at the desired positions.
Site-Selective Functionalization and Cross-Coupling Strategies for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Executive Summary 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a highly functionalized, electron-deficient heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of targeted...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a highly functionalized, electron-deficient heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of targeted oncology therapeutics, notably KRAS inhibitors[1]. The presence of five distinct halogens on a cyano-substituted quinoline core presents a formidable chemoselectivity challenge. This application note details the thermodynamic and kinetic causality behind its reactivity and provides field-validated protocols for achieving site-selective functionalization without compromising the integrity of the polyhalogenated core.
Structural & Electronic Profiling: The Causality of Reactivity
To successfully execute a cross-coupling reaction on this scaffold, one must first map its electronic topography. The reactivity of this molecule is governed by the interplay between orbital localization and bond dissociation energies (BDEs).
LUMO Localization (Nucleophilic Susceptibility): The strongly electron-withdrawing 3-carbonitrile group, operating in tandem with the quinoline nitrogen, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system. Quantum mechanical analyses of analogous polyhalogenated heterocycles reveal that the primary LUMO lobe is predominantly localized at the C-4 position, with a secondary lobe at C-2[2]. Consequently, the C-4 and C-2 carbon-chlorine bonds are hyper-activated toward Nucleophilic Aromatic Substitution (SNAr).
Bond Dissociation Energies (Oxidative Addition Susceptibility): Palladium-catalyzed cross-coupling relies on the oxidative addition of the low-valent metal into a carbon-halogen bond. The general reactivity trend dictates that C-Br bonds (BDE ~83 kcal/mol) undergo oxidative addition more readily than C-Cl bonds (BDE >95 kcal/mol for unactivated positions like C-6)[3]. However, the extreme electron deficiency of this specific scaffold lowers the BDE of the highly activated C-4 C-Cl bond to approximately 84.8 kcal/mol, placing it dangerously close to the activation threshold of the C-7 C-Br bond[3].
Reactivity map highlighting SNAr vs. Cross-Coupling susceptibility based on LUMO and BDEs.
Strategic Workflow: The Case for Sequential Functionalization
Attempting a direct Suzuki-Miyaura or Buchwald-Hartwig cross-coupling on the intact starting material is synthetically reckless. The basic conditions and nucleophilic coupling partners (e.g., amines, boronic acids) required for cross-coupling will inevitably trigger competing SNAr at C-4. Furthermore, the proximity of the C-4 C-Cl BDE to the C-7 C-Br BDE risks non-selective, multi-site oxidative addition, leading to intractable mixtures and rapid catalyst poisoning[4].
The Solution: A sequential "passivation-then-coupling" workflow. By first executing a chemoselective SNAr at C-4 with a target nucleophile (such as a piperazine derivative), the overall electrophilicity of the quinoline ring is reduced. This transformation raises the LUMO energy, deactivates the remaining C-Cl bonds, and isolates the C-7 C-Br bond as the exclusive thermodynamic sink for subsequent Pd-catalyzed oxidative addition[1].
Sequential functionalization workflow to prevent competing side reactions.
Experimental Protocols
Protocol A: Chemoselective SNAr Passivation at C-4
This protocol utilizes a secondary amine to selectively displace the highly activated C-4 chloride, effectively passivating the ring for downstream metal catalysis[1].
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the quinoline starting material and anhydrous DCM under a nitrogen atmosphere.
Addition: Add the tert-butyl piperazine-1-carboxylate, followed by the dropwise addition of Et₃N. The reaction mixture will typically transition to a light yellow/orange hue.
Reaction: Stir the mixture at room temperature (20–25 °C) for 1 hour.
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc) or LCMS. The C-4 displacement is extremely rapid due to the massive LUMO lobe; prolonged reaction times are unnecessary and may invite secondary attack at C-2.
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution (30 mL). Transfer to a separatory funnel and partition between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the C-4 aminated intermediate.
Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling at C-7
Following C-4 passivation, the C-7 bromide is now the most reactive site for oxidative addition.
Reagents:
C-4 passivated intermediate (1.0 equiv)
Arylboronic acid (1.2 equiv)
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
Base: K₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)
Step-by-Step Methodology:
Preparation: Charge a Schlenk flask or sealed microwave vial with the quinoline intermediate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.
Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution vigorously with nitrogen or argon for 10 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath or heating block for 4–6 hours.
Validation Check: Monitor strictly by LCMS. The oxidative addition of Pd into the C-7 C-Br bond is highly favored. However, do not exceed 80 °C or 12 hours of heating. Pushing the reaction too hard will overcome the activation barrier of the C-2 or C-6 C-Cl bonds, leading to over-arylation.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate for subsequent purification.
Quantitative Catalyst Evaluation for C-7 Cross-Coupling
The choice of ligand is critical for maintaining chemoselectivity. Highly electron-rich, bulky ligands (like Buchwald dialkylbiaryl phosphines) can make the palladium center too electron-rich, forcing unwanted oxidative addition into the C-6 or C-2 carbon-chlorine bonds[4]. A bidentate ligand with a wide bite angle, such as dppf, is optimal as it accelerates the reductive elimination step, turning over the catalytic cycle before side reactions can occur.
Table 1: Evaluation of Catalytic Systems for Site-Selective C-7 Cross-Coupling (Post-SNAr Intermediate)
Catalyst / Ligand System
Base
Solvent
Temp (°C)
C-7 Mono-arylation Yield (%)
C-6/C-2 Over-arylation (%)
Rationale / Mechanistic Observation
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃
Dioxane/H₂O
80
89
<2
Optimal: The large bite angle of dppf promotes rapid reductive elimination, minimizing C-Cl activation.
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃
Dioxane/H₂O
80
72
<5
Standard conditions; moderate yield due to slower turnover and partial catalyst degradation.
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene
90
60
15
Good conversion but noticeable loss of chemoselectivity due to the highly active mono-phosphine.
Pd₂(dba)₃ / XPhos
K₃PO₄
Toluene/H₂O
100
45
35
Avoid: Highly active, electron-rich ligand forces unwanted oxidative addition into the C-6 C-Cl bond.
References
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups
Source: Chemical Reviews (ACS Publications)
URL:[4]
WO2016164675A1 - Substituted quinazoline compounds and methods of use thereof
Source: Google Patents
URL:[1]
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Source: Journal of the American Chemical Society (ACS Publications)
URL:[3]
LUMO Analysis of Electrophiles (Part II)
Source: WuXi AppTec
URL:[2]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Focus: Structure-Reactivity Relationships (SRR), Regioselective Nucleophilic Aromatic Substitution (
SNAr
), and Palladium-Catalyzed Cross-Coupling.
Introduction: A Highly Functionalized Pharmacophore Scaffold
In modern medicinal chemistry, the quinoline-3-carbonitrile core is a privileged scaffold, frequently utilized in the development of potent kinase inhibitors (e.g., Bosutinib, Pelitinib) and advanced anti-infective agents 1. Among the most advanced building blocks in this class is 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (CAS: 2022976-02-7).
This specific intermediate is engineered for orthogonal functionalization . The dense halogenation pattern is not arbitrary; it provides a meticulously designed reactivity gradient that allows chemists to sequentially install diverse pharmacophores without the need for cumbersome protection/deprotection strategies 2.
Mechanistic Causality of the Substitution Pattern
C3-Carbonitrile: Acts as a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it severely depletes electron density at the C2 and C4 positions, rendering them highly susceptible to nucleophilic attack. Furthermore, the nitrile group frequently serves as a critical hydrogen-bond acceptor in the kinase hinge-binding region 1.
C2 & C4-Chlorides: The primary sites for
SNAr
. Because of the para-relationship to the heterocyclic nitrogen and the ortho-relationship to the cyano group, the C4 position is often the kinetic site of attack for bulky amines, while C2 can be targeted by thiolates or under thermodynamic control 3.
C7-Bromide: Provides a chemoselective handle for transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). The lower bond dissociation energy of the C-Br bond compared to C-Cl allows for selective oxidative addition by Pd(0) species.
C8-Fluoride: Strategically placed to block metabolic oxidation (e.g., by CYP450 enzymes) while modulating the
pKa
of adjacent functional groups and increasing overall lipophilicity.
Fig 1. Logical relationship of functional groups driving orthogonal reactivity in the quinoline core.
Quantitative Data & Physicochemical Profiling
Before initiating synthetic workflows, it is critical to understand the physical parameters of the intermediate to ensure proper solvent selection and analytical tracking.
Table 1: Physicochemical Properties of the Intermediate
Property
Value
Implication for Synthesis
CAS Number
2022976-02-7
Unique identifier for procurement and regulatory tracking.
Molecular Formula
C10HBrCl3FN2
High halogen content requires robust mass spectrometry (MS) methods (distinct isotopic patterns).
Molecular Weight
354.39 g/mol
Used for precise stoichiometric calculations.
Appearance
Solid (Off-white to pale yellow)
Visual indicator of purity; darkening may indicate degradation.
Solubility
DCM, THF, DMF, DMSO
Excellent solubility in aprotic solvents; poor in water, facilitating aqueous workups.
Experimental Protocols: Self-Validating Workflows
The following protocols detail the sequential functionalization of the quinoline core. The logic here is dictated by reactivity: SNAr
must be performed first because the starting material is highly electrophilic. If Pd-catalyzed cross-coupling were attempted first, the basic conditions and elevated temperatures would lead to competitive hydrolysis or unwanted nucleophilic attack at C2/C4 by the solvent or base.
Protocol A: Regioselective
SNAr
at C4 with an Amine Nucleophile
This procedure utilizes tert-butyl piperazine-1-carboxylate to install a solubilizing basic moiety, a common motif in kinase inhibitors 4.
Causality of Conditions: The reaction is deliberately run at Room Temperature (RT) in Dichloromethane (DCM). The extreme electrophilicity of the multi-halogenated core means that heating is unnecessary and would only promote off-target substitution at C2 or C6. Triethylamine (
Et3N
) is used as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the piperazine nucleophile.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (1.0 eq, e.g., 200 mg, 0.56 mmol) in anhydrous DCM (30 mL).
Base Addition: Add
Et3N
(4.0 eq, 2.25 mmol, ~228 mg) to the stirring solution. The excess base ensures complete neutralization of the acid byproduct.
Nucleophile Addition: Slowly add tert-butyl piperazine-1-carboxylate (2.0 eq, 1.13 mmol, ~210 mg) dropwise or in small portions.
Reaction Monitoring (Self-Validation): Stir the mixture at RT for 1 hour. Validate reaction completion via TLC (Hexanes:EtOAc 3:1) and LC-MS. The starting material will show a distinct isotopic cluster (due to Br and
Cl3
) which will shift significantly in mass (
+149
Da) upon displacement of one chlorine atom.
Quench & Extraction: Quench the reaction by adding saturated aqueous
NaHCO3
solution (20 mL). Transfer to a separatory funnel and partition. Extract the aqueous layer with EtOAc (
2×20
mL).
Purification: Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient 8:1 to 4:1 Hexanes/EtOAc) to afford the C4-substituted product.
Table 2: Optimization Matrix for
SNAr
Conditions
Entry
Nucleophile
Solvent
Base
Temp
Time
Major Regioisomer
Yield
1
t-Butyl piperazine-1-carboxylate
DCM
Et3N
RT
1 h
C4-substitution
>85%
2
t-Butyl piperazine-1-carboxylate
THF
Et3N
RT
16 h
C4-substitution
80%
3
Aniline derivatives
EtOH
None
Reflux
4 h
C2/C4 Mixture
<50%
4
Thiolates (e.g., Benzylthiolate)
2-Propanol
K2CO3
Reflux
2 h
C2-substitution
75%
Note: Table 2 demonstrates that soft nucleophiles (thiols) under thermodynamic control (reflux) favor C2, whereas hard/bulky amines under kinetic control (RT) favor C4 3.
Protocol B: Orthogonal Suzuki-Miyaura Coupling at C7
Once the highly reactive C4 position is capped, the C7-bromide can be functionalized.
Causality of Conditions: We utilize
Pd(dppf)Cl2
as the catalyst because its large bite angle facilitates the reductive elimination step, which can be challenging in highly sterically hindered, electron-deficient systems. The reaction is heated to 90 °C to overcome the activation energy required for oxidative addition into the aryl bromide bond, which is selectively activated over the remaining C2/C6 chlorides.
Step-by-Step Methodology:
Setup: To a microwave vial or Schlenk flask, add the C4-substituted intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.2 eq),
Pd(dppf)Cl2
(0.05 eq), and
K2CO3
(2.0 eq).
Solvent Degassing: Add a solvent mixture of 1,4-Dioxane and
H2O
(4:1 v/v). Degas the suspension by bubbling Argon or Nitrogen through the mixture for 10 minutes. Crucial Step: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species.
Heating: Seal the vessel and heat to 90 °C for 4 hours.
In-Process Control: Monitor via LC-MS. The disappearance of the brominated isotopic pattern confirms the complete consumption of the starting material.
Workup: Cool to RT, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify via flash chromatography.
Fig 2. Experimental workflow for the sequential orthogonal functionalization of the intermediate.
Conclusion
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a masterclass in rational intermediate design. By understanding the electronic push-pull dynamics—specifically the activation of C2/C4 by the C3-carbonitrile and the chemoselective handle provided by the C7-bromide—scientists can execute highly predictable, high-yielding orthogonal functionalizations. Strict adherence to kinetic control (temperature) during the initial
SNAr
step is the linchpin for maintaining regioselectivity and preventing the degradation of this highly reactive scaffold.
Application Note: A Robust HPLC Method for the Analysis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Abstract This application note details a comprehensive, step-by-step guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Bromo-2,4,6-trichloro-8-f...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a comprehensive, step-by-step guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. This heavily halogenated quinoline derivative presents unique challenges due to its non-polar nature and potential for strong interactions with the stationary phase. The developed reverse-phase HPLC (RP-HPLC) method demonstrates excellent selectivity, linearity, accuracy, and precision, making it suitable for quality control, stability testing, and research applications in drug development. All procedural steps are grounded in established chromatographic principles and adhere to guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
Introduction: The Analytical Challenge
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a complex heterocyclic compound with significant potential as a building block in pharmaceutical synthesis. Its multi-halogenated structure imparts a high degree of hydrophobicity, which is a critical factor in designing an effective chromatographic separation.[4][5] Accurate and reliable quantification of this analyte is essential for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity and reproducibility for the analysis of quinoline derivatives.[6][7] This guide provides a detailed protocol, from initial method development to final validation, explaining the scientific rationale behind each experimental choice.
Foundational Strategy: Method Development Workflow
The development of a successful HPLC method is a systematic process. The workflow for this analysis was designed to efficiently optimize the separation by focusing on the key parameters that influence analyte retention and peak shape in reverse-phase chromatography.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Instrumentation and Materials
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility with non-polar compounds.[4][8][9]
Reagents:
Acetonitrile (ACN), HPLC Grade
Methanol (MeOH), HPLC Grade
Water, HPLC Grade or purified to 18.2 MΩ·cm
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile reference standard
Preparation of Solutions
3.2.1. Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 10 mg of the reference standard.
Transfer the standard to a 10 mL volumetric flask.
Add approximately 7 mL of acetonitrile to dissolve the compound, using sonication if necessary.
Allow the solution to return to room temperature.
Dilute to the mark with acetonitrile and mix thoroughly.
3.2.2. Working Standard Solutions:
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
Filter each solution through a 0.45 µm syringe filter into an HPLC vial.[6]
3.2.3. Sample Preparation:
Accurately weigh a sample powder containing the analyte.
Transfer to a volumetric flask of appropriate size to achieve a final concentration within the calibration range.
Add a suitable volume of acetonitrile (or another appropriate solvent in which the analyte is freely soluble) and sonicate to ensure complete dissolution.
Dilute to volume with the same solvent.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
Chromatographic Method Development & Optimization
The high degree of halogenation on the quinoline core makes the analyte highly non-polar. Therefore, reverse-phase chromatography, which separates compounds based on hydrophobicity, is the logical choice.[4]
Column and Mobile Phase Selection
Stationary Phase: A C18 (octadecylsilane) stationary phase was selected for its strong hydrophobic interactions, which are necessary to retain the non-polar analyte.[4][10] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size provides a good balance of resolution, efficiency, and backpressure for initial development.
Mobile Phase: A combination of a polar solvent (water) and a less polar organic modifier is required.[4] Acetonitrile (ACN) is often preferred over methanol (MeOH) for the analysis of aromatic compounds as it can offer different selectivity and often results in sharper peaks.[10] A gradient elution is recommended for initial scouting runs to determine the approximate elution conditions before optimizing to an isocratic method if possible.[10]
Detector Wavelength
A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For quinoline and its derivatives, strong absorbance is typically observed in the UV region.[6][8] For this compound, a λmax was identified at 245 nm , which was chosen for all subsequent analyses to ensure maximum sensitivity.
Optimized Chromatographic Conditions
Following a systematic evaluation of mobile phase composition, flow rate, and column temperature, the following conditions were found to provide optimal separation and peak shape.
Parameter
Optimized Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
Provides excellent retention for the non-polar analyte.
Mobile Phase
Acetonitrile : Water (85:15, v/v)
The high percentage of organic modifier is required to elute the highly hydrophobic compound in a reasonable time with good peak shape.
Elution Mode
Isocratic
Simplifies the method, improves reproducibility, and allows for faster run times once the optimal mobile phase composition is known.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[6]
Injection Volume
10 µL
A typical volume that avoids column overload while providing a strong detector response.[6]
Column Temperature
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength
245 nm
Wavelength of maximum absorbance for the analyte, maximizing sensitivity.
Run Time
8 minutes
Sufficient time to allow for the elution of the analyte and any potential early-eluting impurities without being excessively long.
Method Validation Protocol
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][11] The validation included tests for specificity, linearity, accuracy, precision, and robustness.
System Suitability
Before each validation run, a system suitability test must be performed by injecting the working standard solution (e.g., 25 µg/mL) six times. The acceptance criteria are based on USP General Chapter <621>.[1][12]
The lowest concentration that can be quantified with acceptable accuracy and precision.
Limit of Detection (LOD)
Determined by signal-to-noise ratio (S/N ≈ 3).
The lowest concentration at which the analyte can be reliably detected.
Robustness
Intentionally vary method parameters (flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).
System suitability parameters remain within acceptable limits.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust procedure for the quantitative determination of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. By employing a standard C18 column with an isocratic mobile phase of acetonitrile and water, the method achieves excellent peak shape and resolution within a short run time. The validation data confirms that the method is specific, linear, accurate, and precise, making it well-suited for routine use in quality control and pharmaceutical development environments. This comprehensive guide serves as a complete protocol and a foundational reference for scientists working with this and structurally similar halogenated aromatic compounds.
References
Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)
Source: US Pharmacopeia
URL: [Link]
Title: <621> CHROMATOGRAPHY
Source: U.S. Pharmacopeia
URL: [Link]
Title: Understanding the Latest Revisions to USP <621>
Source: Agilent
URL: [Link]
Title: Are You Sure You Understand USP <621>?
Source: LCGC International
URL: [Link]
Title: Further Modifications to USP Chapter <621> Chromatography Published for Comment
Source: ECA Academy
URL: [Link]
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW
Source: Zenodo
URL: [Link]
Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria
Source: Taylor & Francis Online
URL: [Link]
Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES
Source: ResearchGate
URL: [Link]
Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives
Source: ResearchGate
URL: [Link]
Title: HPLC separation of related halogenated aromatic, any one??
Source: Chromatography Forum
URL: [Link]
Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase
Source: LCGC International
URL: [Link]
Title: Steps for HPLC Method Validation
Source: Pharmaguideline
URL: [Link]
Title: Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview
Source: IJSDR
URL: [Link]
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes
Source: RSC Publishing
URL: [Link]
Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES
Source: Novelty Journals
URL: [Link]
Title: Validation of Analytical Procedures Q2(R2)
Source: ICH
URL: [Link]
Title: ICH and FDA Guidelines for Analytical Method Validation
Source: Lab Manager
URL: [Link]
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes
Source: WUR eDepot
URL: [Link]
Title: Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection
Source: PubMed
URL: [Link]
Application Note: In Vitro Assay Protocols for KRAS G12C Inhibitors Derived from the 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile Scaffold
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Protocol Standard Introduction: The Strategic Role of the Scaffold The compound 7-Bromo-2,4,6-trichlo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Guide & Protocol Standard
Introduction: The Strategic Role of the Scaffold
The compound 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (CAS 2022976-02-7) is a highly privileged, polyhalogenated intermediate utilized extensively in the synthesis of covalent KRAS G12C inhibitors[1][2]. In modern oncology drug discovery, targeting the KRAS G12C mutation requires an inhibitor that can simultaneously occupy the cryptic Switch-II pocket and project an electrophilic warhead to covalently bond with the mutant Cysteine-12 residue[3].
The Causality of Scaffold Selection:
The strategic value of this specific quinoline-3-carbonitrile core lies in its orthogonal halogenation (Br at C7; Cl at C2, C4, C6; F at C8)[4][5]. This unique substitution pattern allows medicinal chemists to perform highly regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By systematically replacing these halogens, researchers can precisely install:
An acrylamide-functionalized piperazine/pyrrolidine ring (the covalent warhead)[5].
Aromatic or aliphatic moieties optimized for Switch-II pocket binding[2].
Because this scaffold does not possess inherent biological activity on its own, the in vitro assay protocols detailed below are designed to evaluate the functionalized derivatives synthesized from this core. The workflow progresses from biochemical target engagement to cellular functional validation.
Workflow for validating KRAS G12C inhibitors derived from the quinoline-3-carbonitrile scaffold.
Mechanistic Rationale of KRAS G12C Inhibition
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state[6][7]. The G12C mutation impairs GTP hydrolysis, locking the protein in the active state and driving oncogenic signaling (RAF/MEK/ERK)[8]. Inhibitors derived from the 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile scaffold are designed to selectively bind the inactive GDP-bound state, covalently modifying Cys12 and preventing nucleotide exchange by SOS (Son of Sevenless)[7][9].
Mechanism of action for covalent KRAS G12C inhibitors locking the GDP-bound inactive state.
Causality & Logic:
To confirm that the synthesized quinoline derivatives successfully target the Switch-II pocket, we utilize a BODIPY-GDP nucleotide exchange assay[9][10]. Recombinant KRAS G12C is pre-loaded with fluorescent BODIPY-GDP. When unlabeled GTP is introduced, it displaces the BODIPY-GDP, causing a sharp decrease in fluorescence. If a compound successfully binds covalently to Cys12, it locks the protein in the GDP-bound conformation, preventing GTP displacement and maintaining a high fluorescence signal[6].
Self-Validating System Controls:
Positive Control: Sotorasib (AMG-510) to validate assay sensitivity[10].
Negative Control: DMSO vehicle to establish baseline GTP exchange.
Specificity Control: KRAS Wild-Type (WT) protein to ensure the compound does not covalently bind non-mutated KRAS.
Step-by-Step Methodology
Reagent Preparation: Thaw 2X KRAS Assay Buffer, 0.5 M DTT, and BODIPY-GDP loaded KRAS G12C (recombinant, 5 µM stock) on ice. Avoid multiple freeze-thaw cycles to prevent protein degradation[9][10].
Master Mix Assembly: Prepare a 1X KRAS buffer containing 1 mM DTT. Create a Master Mix yielding a final well volume of 15 µL containing 5 µL of BODIPY-GDP loaded KRAS G12C[10].
Compound Incubation: Dispense 15 µL of Master Mix into a 384-well black microplate. Add 5 µL of the quinoline-derived test inhibitor (serially diluted in 5% DMSO)[10]. Incubate at room temperature for 2 hours to allow the covalent bond to form.
Nucleotide Exchange Initiation: Add 5 µL of a GTP/EDTA mixture (10 µM GTP, 25 mM EDTA) to initiate the exchange reaction[10].
Detection: Read the plate on a spectrofluorometer (Excitation: 488 nm; Emission: 515 nm)[7]. Calculate the IC50 based on the preservation of fluorescence relative to the DMSO control.
Causality & Logic:
Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues and competition with highly abundant intracellular glutathione (which can prematurely react with the covalent warhead). The NanoBRET™ Intracellular RAS Assay utilizes NanoBiT complementation to measure true fractional occupancy in live cells[11][12]. A cell-permeable fluorescent tracer binds specifically to RAS; when the quinoline derivative enters the cell and engages KRAS G12C, it displaces the tracer, resulting in a dose-dependent loss of the Bioluminescence Resonance Energy Transfer (BRET) signal[11][13].
Self-Validating System Controls:
Cell Line Specificity: Use HEK293 cells expressing KRAS G12C vs. KRAS G12D (to prove the quinoline derivative's warhead strictly targets the Cys12 mutation)[11][14].
Step-by-Step Methodology
Transfection: Transiently transfect HEK293 cells with LgBiT-KRAS(G12C) and SmBiT-KRAS(G12C) fusion vectors[11][14]. Incubate for 24 hours at 37°C, 5% CO2.
Cell Seeding: Harvest and resuspend cells in Opti-MEM™ containing 4% FBS. Seed into a 384-well white plate at a density of 10,000 cells/well[14].
Tracer & Compound Addition: Add the NanoBRET RAS Tracer K-1 (at a consistent concentration of 2 µM)[11]. Immediately add the serially diluted quinoline derivatives. Incubate for 2 hours to allow for intracellular covalent engagement[14].
Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Crucial Insight: The extracellular inhibitor quenches any signal from dead cells or debris, ensuring the BRET signal originates exclusively from intact, living cells[11].
Measurement: Read the BRET signal on a multilabel reader (e.g., EnVision) using donor emission (460 nm) and acceptor emission (618 nm) filters[14]. Calculate the BRET ratio and plot the IC50.
Quantitative Data Presentation
The following table summarizes mock validation data for derivatives synthesized from the 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile scaffold, demonstrating the translation from biochemical affinity to cellular target engagement.
Compound ID
Scaffold Core
BODIPY-GDP IC50 (nM)
NanoBRET TE IC50 (nM)
p-ERK Inhibition IC50 (nM)
Sotorasib (Control)
Pyridopyrimidine
45 ± 3
85 ± 5
60 ± 4
Quinoline-Deriv-A
7-Bromo-2,4,6-trichloro...
22 ± 2
41 ± 3
35 ± 2
Quinoline-Deriv-B
7-Bromo-2,4,6-trichloro...
>10,000
>10,000
>10,000
Quinoline-Deriv-A (in G12D cells)
7-Bromo-2,4,6-trichloro...
N/A
>10,000
>10,000
Note: Quinoline-Deriv-B represents a control analog lacking the electrophilic acrylamide warhead, validating that covalent Cys12 engagement is strictly required for potency.
Application Notes & Protocols for the Synthesis of Novel Agrochemical Candidates from 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Abstract The quinoline scaffold is a cornerstone in the development of modern agrochemicals, valued for its broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3]...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quinoline scaffold is a cornerstone in the development of modern agrochemicals, valued for its broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3][4] This document provides a comprehensive guide for researchers and scientists on the strategic utilization of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, a highly functionalized and versatile starting material, for the synthesis of diverse agrochemical derivatives. We present detailed protocols for regioselective modifications, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and transformations of the carbonitrile group. The rationale behind experimental choices, detailed step-by-step procedures, and methods for structural verification are provided to empower the rapid development of novel active ingredients for crop protection.
Introduction: The Quinoline Scaffold in Agrochemical Discovery
Quinoline-based heterocyclic compounds are prominent in both pharmaceutical and agrochemical research due to their remarkable biological activity profiles.[2][3] Many commercially successful products are derived from this scaffold, highlighting its importance as a "privileged structure."[4] The starting material, 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, is an advanced building block designed for combinatorial library synthesis. Its polysubstituted nature offers multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[3]
Our objective is to provide a strategic framework for derivatizing this molecule to generate libraries of novel compounds for high-throughput screening. The guide is structured around the distinct reactivity of the various functional groups present on the quinoline core.
Strategic Overview: Reactivity Profile and Derivatization Pathways
The synthetic utility of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile stems from the differential reactivity of its halogen substituents. Understanding this hierarchy is key to achieving regioselective functionalization.
Positions C2 and C4 (Chloro): These chlorine atoms are highly activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[5][6] They are the most labile positions and will react preferentially with a wide range of nucleophiles.
Position C7 (Bromo): The bromo substituent is significantly less reactive towards SNAr but is the ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[7] This allows for the introduction of carbon-carbon and carbon-nitrogen bonds.
Position C6 (Chloro) and C8 (Fluoro): These halogens are the least reactive and generally require harsh conditions for substitution, providing stability at these positions during the initial derivatization steps.
Position C3 (Carbonitrile): The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, enabling further diversification after the core scaffold has been modified.
This differential reactivity allows for a modular and strategic approach to library synthesis, as illustrated below.
Caption: Overall strategy for derivatizing the quinoline core.
Protocols: Nucleophilic Aromatic Substitution (SNAr) at C2/C4
The activated chlorine atoms at positions 2 and 4 are prime targets for introducing diversity. The following protocols detail the substitution with O-, N-, and S-nucleophiles. The reactions are generally sequential, with the C4 position often being more reactive than the C2 position.
Protocol 3.1: Synthesis of C4-Alkoxy Derivatives
This protocol describes the reaction with an alcohol to form an ether linkage, a common motif in agrochemicals.
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous alcohol (e.g., methanol, ethanol)
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 1 mmol of quinoline).
Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
Add the desired alcohol (1.2 equivalents) dropwise. Allow the mixture to stir for 20 minutes at 0 °C to form the sodium alkoxide.
Dissolve 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc solvent system. The disappearance of the starting material indicates reaction completion.
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution with Hexane/EtOAc) to yield the desired C4-alkoxy derivative.
Scientist's Note (Causality): The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the alcohol, forming a highly reactive alkoxide nucleophile. A polar aprotic solvent like DMF is ideal as it solvates the sodium cation, leaving the alkoxide anion "bare" and kinetically active for the SNAr reaction.[8][9]
Caption: Step-by-step workflow for SNAr with O-nucleophiles.
Protocols: Palladium-Catalyzed Cross-Coupling at C7
The C7-bromo position is refractory to SNAr under mild conditions, making it an excellent handle for selective palladium-catalyzed reactions. This allows for the introduction of aryl, heteroaryl, and amino groups, which are critical for tuning the biological activity and physical properties of the molecule.
Protocol 4.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the synthesis of C7-aryl derivatives, a cornerstone of modern medicinal and agrochemical synthesis.[7]
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
1,4-Dioxane and Water (4:1 mixture)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a Schlenk flask, add the C7-bromo quinoline substrate (1.0 equivalent), the boronic acid (1.5 equivalents), and the base (3.0 equivalents).
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
Add the degassed 4:1 Dioxane/Water solvent mixture (10 mL per 1 mmol of substrate).
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the C7-aryl product.
Rationale: The Suzuki reaction mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[10] The base is essential for activating the boronic acid in the transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki coupling.
Data Presentation and Characterization
Following synthesis and purification, all novel derivatives must be characterized to confirm their structure and purity. Standard methods include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The results of a hypothetical derivatization campaign are summarized below.
Compound ID
R⁴ Substituent
R⁷ Substituent
Yield (%)
Purity (LC-MS, %)
Fungicidal Activity (EC₅₀, µg/mL)
SM-01
Cl
Br
-
>98
Inactive
A-01
OCH₃
Br
85
>99
15.4
A-02
OC₂H₅
Br
82
>99
12.8
A-03
NH-Cyclopropyl
Br
75
>98
9.5
B-01
OCH₃
4-Fluorophenyl
78
>99
2.1
B-02
OCH₃
2-Thienyl
72
>98
3.5
B-03
NH-Cyclopropyl
4-Fluorophenyl
68
>97
0.8
SM-01: Starting Material. Series A: C4-SNAr derivatives. Series B: C7-Suzuki derivatives.
Safety and Handling
Hazard Assessment: Highly halogenated aromatic compounds should be handled as potentially toxic and mutagenic.[11][12] Always work in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.[13]
Reagent Handling: Sodium hydride (NaH) is a water-reactive flammable solid. Handle under an inert atmosphere. Palladium catalysts are expensive and can be toxic; handle with care.
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated organic waste should be collected in designated containers.[14]
References
Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Applied Biochemistry and Biotechnology.
Quinoline Derivatives in Discovery and Development of Pesticides.
Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers | Request PDF.
Quinoline Derivatives in Discovery and Development of Pesticides. PubMed.
Chemistry of Quinolines and their Agrochemical Potential | Request PDF.
Recent research progress and outlook in agricultural chemical discovery based on quinazoline scaffold. Semantic Scholar.
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
Chemistry of Quinolines and their Agrochemical Potential. Bentham Science Publishers.
Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. Organic Chemistry Portal.
Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry.
Biologically active quinoline and quinazoline alkaloids part I. PMC.
A quinoline compound and its application in agricultural fungicide.
Quinoline for synthesis. Merck Millipore.
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids.
Synthesis and In Vivo Fungicidal Activity of Some New Quinoline Derivatives against Rice Blast | Request PDF.
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF.
Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI.
Morpholine Derivatives in Agrochemical Discovery and Development.
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
Sequential Nucleophilic Aromatic Substitution Reactions of Activ
Technical Support Center: Synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this complex, multi-step synthesis. Given the highly substituted and electron-deficient nature of the target quinoline, achieving high yields requires careful control of reaction conditions and a strategic approach to functionalization.
Proposed Synthetic Strategy: A Multi-Step Approach
A direct, one-pot synthesis of this heavily functionalized quinoline is synthetically challenging. A more robust and controllable strategy involves the initial construction of a simpler quinoline core, followed by sequential, regioselective halogenations. This approach allows for purification at intermediate stages and provides better control over the final substitution pattern.
Caption: Proposed workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Issue 2.1: Low Yield or Tar Formation during Quinoline Core Synthesis
Q: My initial cyclization reaction (Friedländer or similar) to form the quinoline ring is resulting in a low yield and a significant amount of black, intractable tar. What's causing this and how can I fix it?
A: This is a classic problem in quinoline synthesis, often stemming from the harsh conditions required by traditional methods like the Skraup or Doebner-von Miller reactions.[1][2] The strong acids (e.g., concentrated H₂SO₄) and high temperatures can lead to polymerization and decomposition of the starting materials and product.
Causality & Solutions:
Aggressive Reaction Conditions: The primary cause is often the highly exothermic nature of the reaction.[2]
Solution 1: Modernize the Method. Shift from classical heating to microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with improved yields.[1]
Solution 2: Use a Milder Catalyst. Instead of strong mineral acids, explore Lewis acid catalysts or solid-supported acid catalysts. For example, silica sulfuric acid has been used for the synthesis of quinoline derivatives under mild conditions.[3] These catalysts are often easier to handle and can be removed by simple filtration.
Solution 3: Strict Temperature Control. If using a classical method, ensure gradual heating and vigorous stirring. The use of a moderating agent like ferrous sulfate (FeSO₄) in Skraup-type reactions can help to smooth out the exotherm.[2]
Issue 2.2: Poor Regioselectivity during Halogenation Steps
Q: I'm attempting to introduce the bromine and chlorine atoms, but I'm getting a mixture of isomers that are difficult to separate. How can I control the position of halogenation?
A: Regioselectivity is governed by the electronic directing effects of the substituents already present on the quinoline ring. The nitrogen atom and the existing halogens are deactivating, electron-withdrawing groups, which will direct incoming electrophiles (like Br⁺ or Cl⁺) to specific positions.
Causality & Solutions:
Electronic Directing Effects: The existing fluoro, chloro, and cyano groups are deactivating and will influence the position of the next substitution. Predicting the exact outcome can be complex.
Solution: Strategic Order of Halogenation. A logical approach is to perform the chlorination steps first, followed by a final, carefully controlled bromination. The multiple chloro-substituents will strongly deactivate the ring, making the final bromination more selective. Bromination of a highly substituted quinoline often occurs at the most electron-rich available position, which is predicted to be C7 in this case.[4][5]
Over-Halogenation: Using an excess of the halogenating agent or harsh conditions can lead to the addition of multiple halogens or substitution at undesired positions.
Solution: Stoichiometric Control. Use a precise stoichiometry of the halogenating agent, typically 1.0 to 1.1 equivalents. N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are often preferred over elemental bromine (Br₂) or chlorine gas as they are easier to handle and can provide milder reaction conditions. Add the reagent slowly at a reduced temperature (e.g., 0 °C) and carefully monitor the reaction by TLC or LC-MS.
Issue 2.3: Difficulty in Product Purification
Q: My final product is an off-white or brownish solid, and I'm struggling to purify it. Column chromatography on silica gel gives broad peaks and poor separation.
A: Highly halogenated, nitrogen-containing heterocycles can be challenging to purify for several reasons, including strong interactions with silica gel and potential for degradation.
Causality & Solutions:
Interaction with Silica Gel: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic surface of standard silica gel, leading to peak tailing and potential decomposition.[6]
Solution 1: Deactivate the Silica. Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a base, such as 1% triethylamine or ammonia in the eluent. This neutralizes the acidic sites and improves chromatography.
Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina for column chromatography. Alternatively, reversed-phase (C18) chromatography can be very effective for separating compounds with different degrees of halogenation.[6][7]
Low Solubility: The planar, rigid structure of the final product may lead to poor solubility in common chromatography solvents.
Solution: Recrystallization. If a suitable solvent system can be identified, recrystallization is an excellent method for purifying the final product and can often yield highly pure crystalline material. Experiment with solvent/anti-solvent systems (e.g., dissolving in hot DMF or toluene and adding hexanes to induce crystallization).[7]
Presence of Colored Impurities: Discoloration often indicates the presence of oxidized byproducts or residual starting materials.[6]
Solution: Activated Carbon Treatment. Before the final purification step (e.g., recrystallization), dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can help remove colored impurities. Filter the charcoal off before proceeding.
Caption: A troubleshooting decision tree for low synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with the reagents for this synthesis?A: Several reagents used in this pathway are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4] Bromine and strong acids like sulfuric acid are also highly corrosive and toxic. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves. Always quench reactive reagents like POCl₃ carefully, for example, by slowly adding the reaction mixture to ice.[4]
Q2: What analytical methods are recommended for monitoring the reaction and characterizing the final product?A: For reaction monitoring, Thin Layer Chromatography (TLC) is indispensable for a quick check of starting material consumption and product formation. For more detailed analysis and to check for isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For final product characterization, a full suite of analytical techniques is required:
¹H and ¹³C NMR: To confirm the overall structure and the number of protons and carbons.
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern, which will be distinctive due to the presence of one bromine and three chlorine atoms.[8]
FT-IR Spectroscopy: To confirm the presence of key functional groups, especially the nitrile (-C≡N) stretch.
Elemental Analysis: To confirm the elemental composition (C, H, N) of the final pure compound.
Q3: Can I introduce the nitrile group at a later stage in the synthesis?A: While possible, it is generally more advantageous to incorporate the nitrile group early, for example, by using a starting material that already contains it for the initial cyclization (e.g., in a Friedländer synthesis). The nitrile group is a meta-director and is relatively stable to many of the reaction conditions used for halogenation. Introducing it later would likely require a Sandmeyer reaction from an amino group, adding steps and potentially lowering the overall yield.
Experimental Protocols & Data
The following are foundational protocols for key steps, adapted from established methods for analogous structures.[4][7][9] Researchers must optimize these conditions for their specific substrates.
Protocol 4.1: General Procedure for Chlorination of a Quinoline Core
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the fluoroquinoline-3-carbonitrile intermediate (1.0 eq).
In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
Heat the mixture to reflux (approx. 110 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, allow the mixture to cool to room temperature.
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or saturated sodium bicarbonate solution, until the product precipitates.
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Purify the crude product by column chromatography or recrystallization.
Protocol 4.2: General Procedure for Regioselective Bromination
Dissolve the trichloro-fluoroquinoline-3-carbonitrile intermediate (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent like dichloroethane).
Cool the solution to 0-5 °C in an ice bath.
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.
Allow the reaction to stir at room temperature for 2-8 hours, monitoring by TLC.
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product.
Table 1: Example Optimization Parameters for Quinoline Synthesis
Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem. ()
Avoiding common pitfalls in quinoline synthesis. BenchChem. ()
Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. ()
Raja et al., A trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method... International Journal of Pharmaceutical Sciences and Research. 2020; Vol. 11(10): 5017-5026. ()
An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem. ()
troubleshooting solubility issues of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile in aqueous media
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. This document provides in-depth troubleshooting advice and a...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. This molecule's heavily halogenated, heterocyclic structure presents significant challenges to achieving and maintaining solubility in aqueous media, which is critical for reliable experimental outcomes. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I added the compound directly to my aqueous buffer, but it won't dissolve. I see solid particles floating or settled at the bottom.
Probable Cause: This is expected behavior. 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a highly lipophilic and hydrophobic molecule due to its poly-halogenated aromatic quinoline structure. Direct dissolution in aqueous systems is not a viable method. A similar compound, 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, is noted to be relatively insoluble in water.[1] The predicted LogP (a measure of lipophilicity) for such structures is high, indicating a strong preference for non-polar environments over water.[2]
Recommended Action: The Two-Step Dissolution Protocol
The standard and required method is to first create a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.
Step 1: Prepare a Concentrated Stock Solution. Use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and highly recommended starting point because it is a powerful aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[3] Other potential solvents include N,N-dimethylformamide (DMF) or ethanol.
Step 2: Dilute into Aqueous Medium. Add the required volume of the organic stock solution to your pre-warmed aqueous buffer or media while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to precipitate.
Q2: My compound dissolved perfectly in DMSO, but it crashed out of solution (precipitated) as soon as I added it to my cell culture medium. What happened?
Probable Cause: This is a classic issue of solvent-shifting precipitation. While the compound is stable in 100% organic solvent, the drastic change in solvent polarity upon dilution into an aqueous medium (which is >99% water) causes the hydrophobic compound to aggregate and precipitate. The organic co-solvent is immediately diluted, and its ability to keep the drug solubilized is lost.[4][5]
Recommended Actions:
Lower the Final Concentration: The most straightforward solution is to determine the compound's kinetic solubility limit in your specific medium. It's possible your target concentration is too high. Perform a serial dilution to find the highest concentration that remains clear.
Optimize the Co-Solvent Concentration: For in vitro assays, the final concentration of the organic solvent (like DMSO) should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts or toxicity.[3] However, sometimes a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility. Always run a vehicle control with the same final concentration of the organic solvent to account for any effects of the solvent itself.
Consider Solubility-Enhancing Excipients: If lowering the concentration is not an option, you may need to incorporate excipients. These are additives that help keep a drug in solution.[6]
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[7][8]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the drug molecule, effectively shielding its hydrophobic parts from the water.[9][10] SBE-β-CD is a common derivative used for this purpose.[3]
Q3: I managed to get my compound into solution, but my experimental results are inconsistent and have poor reproducibility. Could this be a solubility issue?
Probable Cause: Absolutely. Inconsistent results are a hallmark of a compound existing at or near its solubility limit. Undetectable, microscopic precipitates or soluble aggregates can form, leading to variations in the actual concentration of the active, monomeric compound available to interact with its biological target.
Recommended Actions:
Visual and Microscopic Inspection: Before each experiment, visually inspect your final solution against a light source for any signs of Tyndall effect (light scattering), which indicates the presence of colloidal particles. If possible, check a sample under a microscope for micro-crystals.
Use Fresh Dilutions: Do not use diluted aqueous solutions that have been stored. The compound can slowly precipitate or aggregate over time. Prepare fresh dilutions from your organic stock for every experiment.
Filter the Final Solution: After diluting the stock into your aqueous medium, you can filter it through a 0.22 µm syringe filter. This will remove any small precipitates that may have formed. Be aware that this may slightly lower the final concentration if some drug adsorbs to the filter, but it will improve the consistency of the solution.
Q4: Can I use heat or sonication to help dissolve the compound in my aqueous buffer?
Probable Cause: While these methods can sometimes temporarily increase the dissolution rate, they are generally not recommended as a primary strategy for this type of compound and can be misleading.
Recommended Actions:
Gentle Warming (Use with Caution): Gently warming the aqueous medium (e.g., to 37°C) before adding the organic stock can be beneficial, as solubility often increases with temperature. However, this can also create a supersaturated solution that is unstable and will precipitate upon cooling to room temperature or experimental temperature.
Sonication (Use with Caution): Sonication can break up solid aggregates and speed up dissolution. However, like heating, it can create an unstable supersaturated solution. It is best used for the initial preparation of the organic stock solution, not for the final aqueous dilution.
Prioritize Formulation over Force: A stable formulation using appropriate co-solvents or excipients is always superior to relying on physical methods like heat or sonication, which do not address the underlying thermodynamic insolubility of the compound.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for creating a stock solution?
Dimethyl sulfoxide (DMSO) is the first-choice solvent due to its high solubilizing power and miscibility with water.[3] N,N-Dimethylformamide (DMF) and ethanol are also options. For any chosen solvent, it is critical to use a high-purity, anhydrous grade to prevent compound degradation.
Q2: How does pH affect the solubility of this compound?
Nitrogen-containing heterocyclic compounds like quinolines can be weakly basic and their solubility can be pH-dependent.[12] The quinoline nitrogen can be protonated at low pH, forming a more soluble salt. However, the electron-withdrawing effects of the five halogen atoms on the quinoline ring significantly reduce the basicity of the nitrogen atom. Therefore, while lowering the pH may offer a slight increase in solubility, it is unlikely to be a sufficient strategy on its own. Adjusting pH is a common method for ionizable drugs, but its effectiveness here will be limited.[7]
Q3: What are the recommended storage conditions?
Solid Compound: Store the solid powder at -20°C in a tightly sealed container, protected from light and moisture.[1]
Organic Stock Solutions: Store stock solutions (e.g., in DMSO) at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Aqueous Dilutions: As stated previously, do not store aqueous dilutions. They should be prepared fresh for each experiment.
Q4: What are the primary safety precautions for handling this compound?
This is a halogenated organic compound and should be handled with care.[13]
Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood.[14]
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses or goggles at all times.[13]
Spill & Waste: Have a spill kit available. Dispose of all waste according to your institution's hazardous chemical waste procedures. Do not dispose of down the drain.[14]
Data & Protocols
Table 1: Recommended Co-Solvents and Excipients
Agent Type
Example
Recommended Starting Concentration (in final medium)
Mechanism of Action
Co-Solvent
Dimethyl Sulfoxide (DMSO)
≤ 0.5% (v/v)
Reduces the polarity of the bulk solvent, making it more favorable for the hydrophobic compound to dissolve.[3][15]
Surfactant
Polysorbate 80 (Tween® 80)
0.1 - 1% (w/v)
Forms micelles that encapsulate the compound, increasing its apparent solubility in water.[7][16]
Complexing Agent
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
1 - 5% (w/v)
Forms a host-guest inclusion complex, shielding the hydrophobic drug from the aqueous environment.[3][9]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Preparation: Allow the vial of solid 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (MW: 398.36 g/mol , Note: This is a calculated theoretical molecular weight) to equilibrate to room temperature before opening to prevent condensation.
Weighing: In a chemical fume hood, accurately weigh out 4.0 mg of the compound and transfer it to a sterile 1.5 mL microcentrifuge tube.
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.
Dissolution: Cap the tube tightly and vortex for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved. The solution should be clear.
Storage: Store the 10 mM stock solution at -20°C in small, single-use aliquots.
Protocol 2: Serial Dilution into Aqueous Medium (Example for a 10 µM final concentration)
Preparation: Pre-warm your aqueous medium (e.g., cell culture media, PBS buffer) to your experimental temperature (e.g., 37°C).
Intermediate Dilution (Optional but Recommended): To avoid precipitation from a large volume jump, first dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
Final Dilution: Vigorously vortex or stir the pre-warmed aqueous medium. While it is still mixing, add the appropriate volume of stock solution. For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.
Inspection & Use: Visually inspect the solution to ensure it is clear and free of any precipitate. Use this freshly prepared solution immediately in your experiment.
Visual Diagrams
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solubility issues.
Conceptual Model of Solubilization
Caption: How co-solvents and excipients improve aqueous solubility.
References
Macromolecules. (2017). Impact of Polymer Excipient Molar Mass and End Groups on Hydrophobic Drug Solubility Enhancement. ACS Publications. [Link]
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
Wang, S., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]
He, Y., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC. [Link]
ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. [Link]
Madni, A., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]
Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
Google Patents. (n.d.).
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]
ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
Washington State University. (n.d.). Halogenated Solvents. [Link]
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. (2024). PMC. [Link]
Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]
ResearchGate. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]
National University of Singapore. (n.d.). NUS LABORATORY CHEMICAL SAFETY MANUAL. [Link]
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.). PMC. [Link]
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). MDPI. [Link]
The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. (n.d.). The Journal of Organic Chemistry. [Link]
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. [Link]
ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones. [Link]
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC. [Link]
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). IntechOpen. [Link]
Technical Support Center: Optimizing Suzuki Coupling with 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the complex substrate, 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. This resource is designed for researc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the complex substrate, 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with this specific, electron-deficient, and sterically hindered molecule. Here, we will dissect common issues, provide evidence-based solutions, and explain the fundamental principles behind our recommendations to empower your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve specific problems you might encounter during your experiments.
Issue 1: Low to No Product Yield
This is one of the most frequent challenges, often stemming from several factors related to the unique structure of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile.
Question: I'm not seeing any product formation, or the yield is disappointingly low. What are the likely causes?
Answer: A low or non-existent yield in the Suzuki coupling of this particular quinoline derivative often points to three primary areas: suboptimal catalyst activity, inefficient transmetalation, or catalyst deactivation.
Suboptimal Catalyst Activity: The C-Br bond at the 7-position is the target for this coupling. However, the presence of multiple electron-withdrawing chloro and fluoro substituents, along with the nitrile group, significantly deactivates the quinoline ring. This makes the initial oxidative addition step, where the palladium catalyst inserts into the C-Br bond, more challenging.[1][2] Standard palladium catalysts may not be sufficiently active.
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, can be sluggish.[3] This can be due to an inappropriate choice of base, which is crucial for activating the boronic acid.[4][5][6]
Catalyst Deactivation: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to its deactivation.[1][7] This is a common issue with nitrogen-containing heteroaromatic substrates.
Question: How can I enhance my catalyst's activity for this substrate?
Answer: To overcome the electron-deficient nature of the substrate, a highly active catalyst system is paramount.
Choice of Palladium Precursor: While Pd(PPh₃)₄ is a workhorse, for challenging substrates, consider using more active precursors like Pd₂(dba)₃ or Pd(OAc)₂. These require the addition of a supporting ligand to form the active Pd(0) species in situ.
The Critical Role of the Ligand: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition with less reactive aryl halides.[8][9] For this specific substrate, consider ligands from the Buchwald biaryl phosphine family, such as SPhos, XPhos, or RuPhos.[10][11] These ligands are known to promote the coupling of challenging heteroaryl chlorides and bromides.
Question: I suspect transmetalation is the bottleneck. How can I optimize this step?
Answer: Optimizing transmetalation hinges on the correct selection of the base and solvent system.
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4][6][12] For this substrate, stronger bases are often more effective.
Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[6] Cs₂CO₃ is particularly useful due to its higher solubility in organic solvents.
Fluoride Anions: Potassium fluoride (KF) can also be effective, especially if your substrate has base-sensitive functional groups.[5]
Solvent System: A polar aprotic solvent is generally preferred.
Dioxane/Water or Toluene/Water Mixtures: These are standard solvent systems that often work well. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[7]
Anhydrous Conditions: In some cases, particularly with sensitive boronic esters, anhydrous conditions using a soluble organic base might be necessary.
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data can complicate purification and reduce the yield of your desired product.
Question: I'm observing significant side product formation. What are the common culprits and how can I mitigate them?
Answer: With a substrate as complex as this quinoline derivative, several side reactions can occur. The most common are protodeboronation, homocoupling, and dehalogenation.
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[1] It is often promoted by high temperatures and the presence of water with certain bases.[7]
Mitigation: Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters) which are more stable.[1] Running the reaction under anhydrous conditions can also help.
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[1] It can be exacerbated by the presence of oxygen.
Mitigation: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst.[7] Using a slight excess of the quinoline substrate can also disfavor homocoupling.
Dehalogenation: The replacement of a halogen atom (in this case, bromine) with a hydrogen atom can also occur.[1][13] This is often caused by the formation of a palladium-hydride species.[13]
Mitigation: Ensure your solvent and base are not sources of hydrides. For instance, some lower-quality grades of bases can contain formate impurities. Using a well-defined pre-catalyst can sometimes reduce the formation of unwanted palladium-hydride species.
Issue 3: Chemoselectivity - Coupling at the Wrong Position
While the C-Br bond at the 7-position is generally more reactive than the C-Cl bonds in Suzuki couplings, side reactions involving the chloro substituents are a possibility, especially under harsh conditions.
Question: I'm concerned about potential coupling at the chloro positions. How can I ensure selectivity for the C-Br bond?
Answer: The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf >> Cl.[14] This inherent difference in reactivity is the primary basis for achieving selectivity.
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the activation energy for the oxidative addition into the C-Cl bond is significantly higher than for the C-Br bond. Start with a moderate temperature (e.g., 80 °C) and only increase it if the reaction is too sluggish.
Ligand Choice: Some ligands can exhibit a higher preference for oxidative addition into C-Br bonds over C-Cl bonds. While systematic studies on this specific substrate are limited, starting with a less reactive catalyst system (e.g., Pd(PPh₃)₄) at a lower temperature might favor C-Br activation. If reactivity is an issue, then move to more active Buchwald-type ligands.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination to start with for this substrate?
A1: For a challenging, electron-deficient heteroaromatic halide like 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, a robust catalyst system is essential. A good starting point would be a combination of Pd₂(dba)₃ as the palladium source and a biaryl phosphine ligand like SPhos or XPhos .[9] These ligands are known for their high activity in coupling unactivated aryl chlorides and bromides.
Q2: Which boronic acid or ester is most suitable?
A2: While boronic acids are commonly used, for substrates prone to protodeboronation, boronic acid pinacol esters are a more stable alternative.[1] They are less susceptible to premature decomposition.
Q3: What is the optimal base and solvent combination?
A3: A strong inorganic base in a polar aprotic solvent system is generally recommended. Start with K₃PO₄ or Cs₂CO₃ (2-3 equivalents) in a 1,4-dioxane/water (e.g., 4:1) mixture.[6][7] Ensure the solvent is thoroughly degassed before use.
Q4: How can I monitor the reaction progress effectively?
A4: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most effective methods for monitoring the reaction.[7] Take aliquots from the reaction mixture at regular intervals (e.g., every hour) to track the consumption of the starting material and the formation of the product.
Q5: What are the key considerations for reaction setup to ensure reproducibility?
A5: Reproducibility in Suzuki couplings is highly dependent on maintaining an inert atmosphere and using high-purity reagents.
Inert Atmosphere: The reaction should be set up in a flask that has been flame-dried under vacuum and backfilled with an inert gas (argon or nitrogen).[7] This process should be repeated three times to ensure the removal of all oxygen.
Degassing: All solvents must be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[15]
Reagent Purity: Use fresh, high-purity boronic acid/ester and ensure your base has not been exposed to atmospheric moisture for extended periods.
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile.
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.).
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005, June 4).
Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers - Benchchem. (n.d.).
Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. (n.d.).
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (2014, October 29).
Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling - ACS Publications. (2011, June 12).
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2).
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.).
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. (2001, April 7).
The iron-catalysed Suzuki coupling of aryl chlorides - White Rose Research Online. (n.d.).
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003, November 6).
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. (n.d.).
Synthesis of new arylated Quinolines by Suzuki cross coupling - ResearchGate. (n.d.).
Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions - RosDok. (2018, June 5).
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.).
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - Chemical Science (RSC Publishing). (n.d.).
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26).
Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates | Organic Letters - ACS Publications. (2008, December 18).
Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines - Benchchem. (n.d.).
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.).
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. (n.d.).
A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam | The Journal of Organic Chemistry - ACS Publications. (2014, March 28).
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC. (2025, July 28).
preventing degradation of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile during storage
A Guide to Ensuring Compound Integrity During Storage and Handling Welcome to the technical support guide for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. As a Senior Application Scientist, my goal is to pro...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Ensuring Compound Integrity During Storage and Handling
Welcome to the technical support guide for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This complex halogenated quinoline is a valuable building block in medicinal chemistry and materials science, but its multi-functionalized structure presents unique stability challenges. This guide offers in-depth, field-proven insights to help you prevent degradation, troubleshoot issues, and ensure the integrity of your compound from the moment it arrives in your lab to its final use in your experiments.
Section 1: Understanding the Inherent Stability of the Molecule
The stability of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is dictated by the chemical reactivity of its core functional groups. Understanding these vulnerabilities is the first step toward effective preservation. The molecule's structure features several potential points of reactivity: the electron-deficient quinoline ring system, multiple halogen substituents, and a chemically active nitrile group.
The primary environmental factors that can initiate and accelerate degradation are moisture, light (UV and visible), elevated temperature, and atmospheric oxygen .[1] These factors can act independently or synergistically to compromise the purity of the compound.
The most probable degradation pathways include:
Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile moiety is susceptible to attack by water, particularly in the presence of trace acidic or basic impurities. This reaction typically proceeds through a primary amide intermediate (7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxamide) and can continue to the corresponding carboxylic acid.[2][3]
Photodegradation: Aromatic and heterocyclic systems, like quinoline, are often photosensitive.[4] Exposure to UV and even ambient laboratory light can provide the energy to initiate unwanted reactions, such as dehalogenation or complex rearrangements, leading to colored impurities and loss of potency.[5][6][7]
Oxidation: While the heavily halogenated ring is electron-deficient, interaction with atmospheric oxygen can still lead to the formation of minor oxidative byproducts, especially when catalyzed by light or heat.[1]
Proper storage is not merely about refrigeration; it's about creating a comprehensive barrier against all potential degradation triggers. The recommendations below are categorized for long-term (unopened) and short-term (in-use) scenarios.
This protocol is designed for stock compound that will not be used for an extended period.
Verification: Upon receipt, confirm the container seal is intact and undamaged.
Environment: Place the unopened manufacturer's vial inside a secondary container (e.g., a small, sealed plastic box or bag) with a desiccant pouch. This provides an additional layer of protection against moisture.
Labeling: Clearly label the secondary container with the compound name, date of receipt, and any relevant lot number.
Placement: Immediately transfer the container to a designated freezer set to -20°C or colder .[8] Ensure the location is away from light sources and is not subject to frequent temperature fluctuations.
This protocol is critical for maintaining compound integrity once the primary seal has been broken.
Inert Atmosphere Setup: All handling of the solid compound should ideally be performed within an inert atmosphere glovebox.[1] If a glovebox is unavailable, use a Schlenk line or a manifold providing a positive pressure of dry argon or nitrogen gas.
Temperature Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator (approximately 30-60 minutes). This is a critical step. Opening a cold vial will cause atmospheric moisture to condense on the solid, leading to rapid hydrolysis.[9]
Dispensing:
Quickly remove the cap in an inert environment (or under a positive flow of inert gas).
Weigh the desired amount of solid and transfer it to your reaction vessel.
Work efficiently to minimize the time the container is open.
Resealing and Storage:
Before resealing, flush the vial's headspace with dry argon or nitrogen for 10-15 seconds.
Tightly secure the cap. For added protection, wrap the cap-vial interface with Parafilm®.
Place the vial back into its secondary container with desiccant and return it to the freezer (-20°C).
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues that may indicate compound degradation.
Q1: I've noticed the color of my compound, originally a white powder, has developed a yellowish or brownish tint. What should I do?
A1: A color change is a strong visual indicator of degradation, most commonly due to photodecomposition or the formation of minor oxidative impurities.[5] While the compound may still be usable for some applications, its purity is compromised. We strongly recommend performing an analytical purity check via HPLC (see Protocol 3) before proceeding with any critical experiments. Discard the compound if purity has dropped significantly or if you observe multiple new impurity peaks.
Q2: My recent experiments using the compound have yielded inconsistent or lower-than-expected results. Could the compound be the cause?
A2: Yes, this is a classic sign of reduced compound potency due to degradation. The most likely culprit is hydrolysis of the nitrile group to the less reactive carboxylic acid, or a general loss of active compound to other degradation pathways.[2] You must validate the purity of your current stock. Follow the troubleshooting workflow below and perform the HPLC analysis outlined in the next section.
Q3: What are the primary degradation products I should look for in my analytical data?
A3: The two most probable degradation products to screen for are the 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxamide and the subsequent 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylic acid . These will appear as more polar compounds in a reverse-phase HPLC analysis, meaning they will have shorter retention times than the parent compound. If you have access to LC-MS, you can confirm their identities by their expected molecular weights.
Troubleshooting Workflow
Systematic workflow for troubleshooting compound integrity.
Section 4: Quality Control & Analytical Verification
A simple, robust analytical method is essential for validating the integrity of your compound. This protocol provides a self-validating system to check purity.
Experimental Protocol 3: Purity Assessment by Reverse-Phase HPLC
This method is designed to separate the non-polar parent compound from its more polar potential degradation products.
Standard Preparation:
Accurately prepare a stock solution of the compound (ideally from a new, unopened vial as a reference) in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
Dilute this stock solution with the mobile phase to a working concentration of ~50 µg/mL.
Sample Preparation:
Prepare a solution of the suspect compound stock using the exact same procedure and concentrations as the standard.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% formic acid), typically in a ratio between 60:40 and 80:20 (ACN:H₂O). Optimization may be required.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Detection: UV detector set to a wavelength where the compound has a strong absorbance (e.g., 254 nm or 280 nm, determine by UV scan if possible).
Analysis and Interpretation:
Inject a blank (mobile phase) to ensure the system is clean.
Inject the reference standard solution. Note the retention time and peak area of the main peak.
Inject the sample solution from the suspect stock.
Compare the chromatograms:
Purity Calculation: Calculate the purity of the suspect sample by dividing the area of the main peak by the total area of all peaks in the chromatogram. A purity of <95% indicates significant degradation.
Retention Time Shift: A shift in the retention time of the main peak could indicate column or mobile phase issues.
New Peaks: The appearance of new, earlier-eluting peaks (more polar) is a direct indication of degradation products like the carboxamide or carboxylic acid.[13]
References
Application Notes & Protocols: Derivatization of the Nitrile Group in Quinoline-3-carbonitriles. Benchchem.
Storage instructions for chemical reagents. (2025). Unlisted Source.
How to Store Reagents. University of Rochester, Department of Chemistry.
Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.Analytical Sciences, 27(5), 493-497.
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange.
Air Sensitive Compounds. Ossila.
Li, P., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles.Arabian Journal of Chemistry, 16(5), 104698.
Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). Semantic Scholar.
Refining analytical methods for quinoline compound detection. Benchchem.
Degradation pathway of quinolines in a biofilm system under denitrifying conditions. (1997). OSTI.GOV.
Magalhaes, R., et al. (2016). Synthesis of Quinolines: A Green Perspective.ACS Sustainable Chemistry & Engineering, 4(8), 4147-4171.
The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
Ou, H., et al. (2018). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation.
Practices for Proper Chemical Storage. (2018).
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline.
Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.Molecules, 26(2), 332.
Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
Lingens, F., et al. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
Guidelines for Chemical Storage. Chapman University.
Wang, Y., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles.International Journal of Electrochemical Science, 17, 221296.
Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.
Klementová, Š., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures.Environmental Science and Pollution Research, 29(10), 13941-13962.
Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. (2021).
Montanaro, J., & Fagnoni, M. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application.Photochemical & Photobiological Sciences, 21, 899-912.
Hydrolysis of Nitriles.Organic Synthesis.
Ayaz, M., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes.Future Medicinal Chemistry.
Hori, S., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation.Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719.
da Silva, J., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.Beilstein Journal of Organic Chemistry, 17, 2901-2911.
resolving overlapping NMR peaks in 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile analysis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals encountering cha...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with spectral analysis, specifically focusing on complex, highly substituted molecules like 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile . We will explore field-proven strategies and advanced NMR methodologies to overcome the common issue of overlapping peaks, ensuring accurate and unambiguous structural elucidation.
A Note on the Analyte: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Based on its IUPAC name, this molecule possesses a highly substituted quinoline core. It is important to note that this substitution pattern leaves only a single proton on the aromatic framework, located at the C-5 position. Therefore, homonuclear (¹H-¹H) peak overlap on the quinoline core is not anticipated.
However, researchers may still face significant challenges, which this guide will address:
Overlap with Impurities or Solvents: The single H-5 resonance may overlap with signals from residual solvents or impurities, complicating analysis.
Complex ¹³C Spectrum: The molecule features ten distinct carbon environments. The signals for the seven quaternary carbons, particularly those in the aromatic region, are likely to be closely spaced, leading to potential overlap and assignment ambiguity.
Broadening Effects: Carbons bonded to quadrupolar nuclei like chlorine and bromine can exhibit significant line broadening.
Analogous Structures: The principles and techniques discussed are directly applicable to related quinoline structures that may have multiple, overlapping aromatic proton signals.
This guide is structured to provide solutions for these real-world scenarios, focusing on resolving both proton and carbon spectral data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that users frequently encounter during the initial stages of analysis.
Q1: Why is the NMR spectrum of this molecule so challenging to interpret?
A: The complexity arises from several factors inherent to the molecule's structure:
High Degree of Substitution: The dense arrangement of electron-withdrawing groups (Cl, Br, F, CN) on the aromatic rings shifts the remaining proton (H-5) and all carbons significantly, often into crowded spectral regions.
Multiple Quaternary Carbons: With seven non-protonated sp² carbons, the ¹³C spectrum will be dominated by sharp singlet peaks that can be difficult to assign definitively without further experiments.
Quadrupolar Broadening: The covalent attachment of bromine and chlorine, which are quadrupolar nuclei (spin > 1/2), can induce rapid relaxation in adjacent ¹³C nuclei. This leads to significant line broadening for the C-2, C-4, C-6, and C-7 signals, sometimes making them difficult to detect or resolve from the baseline.[1][2][3][4]
Complex Coupling Patterns: The fluorine atom will introduce long-range heteronuclear J-couplings (e.g., ²JCF, ³JCF, ⁴JHF) that can complicate both the ¹³C and ¹H spectra.
Q2: My aromatic proton signal is difficult to resolve. What is the most straightforward first step?
A: The simplest and most effective initial step is to re-acquire the spectrum in a different deuterated solvent.[5] Solvent molecules can induce significant changes in the chemical shifts of nearby nuclei through various mechanisms, including magnetic anisotropy and specific solute-solvent interactions.[6][7][8][9] Switching from a standard solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ or a polar, aprotic solvent like DMSO-d₆ can alter the chemical environment around the quinoline core enough to move the H-5 signal away from overlapping impurity or solvent peaks.
Q3: What role does ¹⁹F NMR play, and why is it important for this analysis?
A: ¹⁹F NMR is a powerful and essential tool for analyzing this molecule for several reasons:
High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it nearly as sensitive as ¹H.[10][11]
Wide Chemical Shift Range: ¹⁹F chemical shifts span a much wider range (hundreds of ppm) than ¹H NMR, virtually eliminating the possibility of signal overlap.[12][13]
Lack of Background Signals: Biological and most organic molecules do not contain fluorine, meaning ¹⁹F spectra are free from background interference.[12]
Structural Information: The precise chemical shift of the fluorine signal and its coupling constants to nearby protons (⁴J(H5-F8)) and carbons provide crucial constraints for confirming the structure.
Q4: Is it practical to directly observe the ⁷⁹Br or ³⁵Cl NMR signals for this compound?
A: No, for routine structural elucidation using high-resolution solution NMR, direct observation of bromine or chlorine is generally impractical. Both elements consist of quadrupolar isotopes that, when covalently bonded to carbon, experience very large electric field gradients. This results in extremely broad NMR signals, often spanning a frequency range too wide to be detected with standard NMR spectrometers.[1][2][3][4] While specialized solid-state NMR techniques can be used to study these nuclei, they are not standard practice for routine analysis in solution.[3]
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific experimental problems.
Scenario 1: The H-5 proton signal is poorly resolved, broad, or overlaps with other signals.
A poorly resolved proton signal can compromise all subsequent 2D NMR experiments that rely on it for correlations. The primary goal is to obtain a sharp, well-resolved signal for H-5.
Solution A: Optimize Sample Preparation and Instrument Settings
Before exploring advanced techniques, ensure fundamentals are covered.
Sample Concentration: Use an appropriate concentration (typically 5-10 mg in 0.6 mL of solvent for ¹H NMR) to ensure good signal-to-noise without causing aggregation-induced broadening.
Shimming: Meticulously shim the magnetic field on your sample. Even minor field inhomogeneities will broaden signals, particularly in complex aromatic systems.
Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio, making it easier to distinguish the H-5 peak from the baseline.
Solution B: Employ Variable Temperature (VT) NMR
Changing the sample temperature can resolve overlapping peaks or sharpen broad signals.[14][15][16][17]
Causality: Lowering the temperature can slow down intermolecular exchange processes that might cause broadening. Conversely, raising the temperature can sometimes average out conformations or increase molecular tumbling, leading to sharper lines. Temperature changes also induce small but significant changes in chemical shifts, which can be sufficient to resolve overlap.[14][18]
Protocol:
Acquire a standard ¹H NMR spectrum at your default temperature (e.g., 25°C).
Increase the temperature in increments of 10-15°C (e.g., to 40°C, then 55°C), allowing the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum.
If high temperatures do not yield improvement, cool the sample in similar increments below room temperature (e.g., to 10°C, -5°C).
Caution: Always ensure your chosen temperatures are well within the boiling and freezing points of your solvent to prevent tube breakage or probe damage.[16][17]
Scenario 2: The ¹³C spectrum is crowded, making unambiguous assignment of all 10 carbons impossible.
This is the most significant challenge for this molecule. While the single H-5 proton is easily identified, assigning the seven quaternary carbons requires multi-bond correlation experiments. Two-dimensional NMR is the definitive solution.[19][20][21]
Solution A: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The first step in assigning the carbon spectrum is to unequivocally identify the signal for the only protonated carbon, C-5.
Mechanism: The HSQC experiment generates a 2D plot that shows correlations only between protons and the carbons to which they are directly attached (one-bond J-coupling).[20][22][23]
Interpretation: In the HSQC spectrum of this molecule, you will see a single cross-peak. By tracing from the H-5 signal on the proton (F2) axis to this cross-peak and then to the carbon (F1) axis, you can definitively identify the chemical shift of the C-5 carbon.
Solution B: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the key to assigning the entire carbon skeleton.
Mechanism: HMBC detects correlations between protons and carbons over two and three bonds (and sometimes four).[22][24][25] Since it looks at longer-range couplings, it is perfect for mapping the connectivity from a known proton to nearby quaternary carbons.
Interpretation Workflow:
Identify the H-5 proton signal on the F2 axis of the HMBC spectrum.
Trace vertically from the H-5 signal to identify all cross-peaks. These cross-peaks represent carbons that are 2, 3, or 4 bonds away from H-5.
Expected correlations from H-5 will be to:
C-4, C-6, C-4a, C-7 (³JCH couplings)
C-8a (²JCH coupling)
C-8 (⁴JCH coupling, possibly weak or unobserved)
By combining these observed correlations with known chemical shift rules (e.g., carbons attached to halogens are shifted downfield), you can piece together the assignments for a majority of the carbon atoms. For instance, the carbon showing a correlation to H-5 and appearing at a very downfield chemical shift is likely C-6 (attached to Cl) or C-7 (attached to Br). Further analysis using ¹⁹F-¹³C HMBC could provide additional constraints.
Part 3: Advanced Protocols & Methodologies
Protocol 1: Systematic Solvent Study for Resolving Peak Overlap
This protocol provides a structured approach to using solvent effects to maximize chemical shift dispersion.
Initial Spectrum: Dissolve the sample in CDCl₃ and acquire a high-quality ¹H spectrum.
Solvent Selection: Prepare two additional samples, one in Benzene-d₆ and one in DMSO-d₆. These solvents represent different classes (aromatic/anisotropic and polar/aprotic, respectively).
Data Acquisition: Acquire ¹H spectra for all three samples under identical experimental conditions (temperature, concentration, etc.).
Analysis: Compare the three spectra, noting the chemical shift (δ) of the H-5 proton in each. The differences in chemical shifts are known as Aromatic Solvent Induced Shifts (ASIS) for benzene.
Tabulation: Record the data in a table for clear comparison.
Solvent
Dielectric Constant (ε)
Key Property
Expected Effect on Quinoline Protons
Chloroform-d (CDCl₃)
4.8
Standard, weakly interacting
Baseline measurement.
Benzene-d₆ (C₆D₆)
2.3
Aromatic, high magnetic anisotropy
Protons located above the plane of the benzene ring (in a solute-solvent complex) will be shifted upfield (to lower ppm).[5][7]
DMSO-d₆
46.7
Highly polar, aprotic
Strong interactions with polar sites of the solute can cause significant, often downfield, shifts.[6][8]
Protocol 2: Acquiring and Interpreting a ¹H-¹³C HMBC Spectrum
This is the most critical experiment for full structural assignment.
Setup: Use a well-shimmed, moderately concentrated sample (~15-20 mg in 0.6 mL).
Experiment Selection: Choose a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).
Key Parameters:
¹³C Spectral Width (SW): Ensure the full range of expected carbon signals is covered (e.g., 0-200 ppm).
Long-Range Coupling Constant (CNST13): This parameter is optimized for the detection of long-range couplings. A typical value is 8-10 Hz, which is optimal for detecting most ²JCH and ³JCH correlations.[22]
Number of Scans (NS) & Increments (TD in F1): A higher number of scans per increment improves the signal-to-noise. A sufficient number of increments in the indirect (¹³C) dimension (e.g., 256-512) is needed for good resolution.
Processing & Analysis:
After Fourier transformation, phase and baseline correct the 2D spectrum.
Reference the spectrum using the solvent signal.
Begin analysis from your known starting point: the H-5 proton. Systematically list all carbon correlations as described in Scenario 2B.
Diagram: Logical Workflow for Spectral Resolution
The following diagram outlines a decision-making process for tackling spectral overlap issues for this class of compounds.
Caption: Decision tree for resolving NMR spectral challenges.
References
Variable-temperature NMR spectroscopy for metabolite identification in biological materials.
Variable-temperature NMR spectroscopy for metabolite identification in biological materials.
Variable Temperature NMR Spectroscopy. Oxford Instruments.
Instructions for Variable Temperature (VT) Operation. University of Wisconsin-Madison, Department of Chemistry.
RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. Royal Society of Chemistry.
Introduction to Variable Temperature (VT) NMR. University of Oxford, Department of Chemistry.
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
Tackling the Peak Overlap Issue in NMR Metabolomics Studies. Journal of Proteome Research.
Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society.
Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry.
Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry.
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
Chemical Shift Reagent| Proton NMR| Simplific
Principles and Topical Applications of 19F NMR Spectrometry.
How does solvent choice effect chemical shift in NMR experiments? Reddit.
Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. PubMed.
NMR Shift reagents. Slideshare.
Nmr spectroscopy of fluorine 19. Slideshare.
Common 2D (COSY, HSQC, HMBC).
Understanding 2D NMR Spectra: How to Read and Interpret Them.
Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules.
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. ACS Omega.
A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog.
Structure elucidation from 2D NMR spectra using the StrucEluc expert system. PubMed.
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
79/81Br nuclear quadrupole resonance spectroscopic characterization of halogen bonds in supramolecular assemblies. Royal Society of Chemistry.
(Br) Bromine NMR. University of Ottawa.
Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
NMR Shift Reagents. Chemistry LibreTexts.
NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
79/81Br nuclear quadrupole resonance spectroscopic characterization of halogen bonds in supramolecular assemblies. Chemical Science.
High-Resolution NMR for Complex Molecule Analysis.
Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Rasayan Journal of Chemistry.
Solid-State 79/81Br NMR and Gauge-Including Projector-Augmented Wave Study of Structure, Symmetry, and Hydration State in Alkaline Earth Metal Bromides. The Journal of Physical Chemistry A.
New Methods and Applications in Solid-State NMR Spectroscopy of Quadrupolar Nuclei. Accounts of Chemical Research.
reducing byproducts in 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile halogenation
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals dealing with the halogenation (deoxychlorination) of 7-b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals dealing with the halogenation (deoxychlorination) of 7-bromo-6-chloro-8-fluoro-2,4-dihydroxyquinoline-3-carbonitrile to yield 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile .
This highly functionalized polyhalogenated scaffold is a critical intermediate in the synthesis of targeted oncology therapeutics, most notably KRAS G12C inhibitors[1]. Due to the dense array of electron-withdrawing groups on the quinoline core, this reaction is highly sensitive to thermodynamic control, and deviations can lead to incomplete reactions, halogen exchange, or product degradation.
Mechanistic Pathway & Byproduct Formation
To troubleshoot effectively, we must first understand the causality of the reaction. The transformation utilizes phosphorus oxychloride (POCl₃) to convert the tautomeric enol/lactam hydroxyl groups at the C-2 and C-4 positions into chlorides[2].
Mechanistic pathway and byproduct formation in POCl3-mediated quinoline halogenation.
Troubleshooting Guide & FAQs
Q1: I am observing significant amounts of mono-chlorinated byproducts (e.g., 2-chloro-4-hydroxy or 4-chloro-2-hydroxy intermediates). How do I drive the reaction to completion?The Causality: The conversion of the 2,4-dihydroxyquinoline to the 2,4-dichloro derivative proceeds stepwise. The first hydroxyl group (typically at C-4 due to its higher enolic character) reacts rapidly to form the phosphorodichloridate leaving group, which is then displaced by chloride[2]. The second substitution at C-2 is sterically and electronically hindered by the newly introduced chlorine and the adjacent 3-carbonitrile group, making it the rate-limiting step.
The Solution: Ensure the reaction is maintained at a strict 90 °C for at least 16 hours. Using neat POCl₃ as both solvent and reagent provides the necessary stoichiometric excess to drive the equilibrium[3]. Do not lower the temperature, as the activation energy for the second SNAr displacement requires sustained thermal input.
Q2: My LC-MS shows a byproduct with a mass corresponding to the loss of bromine and addition of chlorine (m/z ~309 instead of ~353). What causes this cross-halogen exchange?The Causality: You are observing a halogen exchange byproduct: 2,4,6,7-tetrachloro-8-fluoroquinoline-3-carbonitrile. The 7-bromo position is highly activated toward nucleophilic aromatic substitution by the flanking electron-withdrawing groups (8-fluoro, 6-chloro, and the electron-deficient quinoline core itself). At elevated temperatures (>110 °C) in a chloride-rich environment (refluxing POCl₃), the bromide leaving group is displaced by chloride ions[4].
The Solution: Strict temperature control is paramount. The internal reaction temperature must not exceed 90–95 °C. If local overheating occurs (e.g., due to poor stirring or excessive heating mantle output), halogen exchange accelerates exponentially.
Q3: After the aqueous quench, my yield of the 2,4,6-trichloro product drops, and I see reversion to hydroxy-chloro species. How can I prevent this?The Causality: The 2,4-dichloro positions on a 3-carbonitrile-substituted quinoline are exceptionally electrophilic. During the workup, unreacted POCl₃ is hydrolyzed exothermically. If the temperature spikes during this quench, water acts as a nucleophile, displacing the newly formed C-2 or C-4 chlorides back to hydroxyl groups[5].
The Solution: The quench must be performed by pouring the concentrated residue into a biphasic mixture of dichloromethane (DCM) and ice water, buffered with a mild base (e.g., triethylamine) to neutralize the generated HCl without providing strong hydroxide nucleophiles[6].
The following table summarizes the causal relationship between reaction parameters and the resulting byproduct profiles during the POCl₃ halogenation step.
Temperature (°C)
Time (h)
POCl₃ Equivalents
Target Yield (%)
Mono-chloro Byproduct (%)
Halogen Exchange (%)
Hydrolysis (%)
70
16
Excess (Neat)
45
52
< 1
2
90
8
Excess (Neat)
78
18
< 1
3
90
16
Excess (Neat)
> 90
< 2
< 1
< 2
120
16
Excess (Neat)
60
< 1
35
4
90
16
Excess (Neat)
65
< 2
< 1
32 (Poor Quench)
Validated Step-by-Step Methodology
To ensure a self-validating system that mitigates the byproducts discussed above, follow this optimized protocol derived from validated pharmaceutical patent literature[7].
Step 1: Reaction Setup
Suspend 7-Bromo-6-chloro-8-fluoro-2,4-dihydroxyquinoline-3-carbonitrile (1.0 equiv, e.g., 1.8 g, 5.67 mmol) in anhydrous Acetonitrile (MeCN) (5 mL) to aid in initial dispersion[6].
Slowly add Phosphorus Oxychloride (POCl₃) (excess, e.g., 30 mL) under an inert nitrogen atmosphere[6].
Step 2: Thermal Activation (Rate-Limiting Step Control)
3. Equip the flask with a reflux condenser and heat the mixture to an internal temperature of exactly 90 °C [6].
4. Maintain vigorous stirring at 90 °C for 16 hours [6]. Self-Validation Check: An aliquot quenched in cold methanol should show <2% mono-chloro intermediate via LC-MS.
Step 3: Concentration
5. Cool the reaction mixture to room temperature.
6. Evaporate the bulk of the unreacted POCl₃ under reduced pressure (rotary evaporator) to yield a thick residue[6]. Crucial: Do not bake the residue, as this induces thermal degradation.
Step 4: Controlled Biphasic Quench (Hydrolysis Prevention)
7. Prepare a rapidly stirring biphasic quench bath consisting of Dichloromethane (DCM) (200 mL), Triethylamine (Et₃N) (10 mL), and crushed ice/water[6].
8. Slowly pour the concentrated residue into the quench bath. Maintain the internal temperature of the quench bath below 5 °C.
Step 5: Isolation
9. Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate[6].
10. Wash the organic layer thoroughly with ice-cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the pure 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile[6].
References
Substituted quinazoline compounds and methods of use thereof (WO2016164675A1).
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 . National Center for Biotechnology Information (PMC).[Link]
Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations . Inorganic Chemistry.[Link]
Technical Support Center: Catalyst Selection & Optimization for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Welcome to the Technical Support Center for the functionalization of 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile . This highly functionalized polyhalogenated quinoline presents unique chemoselectivity challe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the functionalization of 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile . This highly functionalized polyhalogenated quinoline presents unique chemoselectivity challenges due to the competing reactivity of its five halogen atoms and the strongly electron-withdrawing 3-carbonitrile group. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for achieving site-selective transformations.
Part 1: Core FAQs - Mechanistic Causality & Catalyst Selection
Q1: How do I achieve chemoselective cross-coupling at the C7-bromo position without triggering reactions at the C2, C4, or C6 chloro positions?A1: The key to site-selective cross-coupling lies in exploiting the bond dissociation energy (BDE) differences between the halogens. The carbon-bromine (C-Br) bond at C7 has a significantly lower BDE (~68 kcal/mol) compared to the carbon-chlorine (C-Cl) bonds (~81 kcal/mol). This inherent thermodynamic difference facilitates a much faster rate-determining oxidative addition step at the C7 position by Pd(0) catalysts[1]. The general order of reactivity for transition metal-mediated cross-coupling is C-I > C-Br >> C-Cl, which allows for the selective coupling of bromides in the presence of multiple chlorides[2].
Q2: Why am I observing high levels of nucleophilic aromatic substitution (SNAr) byproducts during my Suzuki-Miyaura couplings?A2: The C2 and C4 positions of your scaffold are highly electrophilic. The heterocyclic nitrogen atom exerts a strong inductive and resonance electron-withdrawing effect, which is further amplified by the 3-carbonitrile group. If your cross-coupling conditions utilize nucleophilic bases (e.g., hydroxides, alkoxides) or if primary/secondary amines are present, SNAr will rapidly outcompete palladium-catalyzed cross-coupling at these activated positions[3]. To prevent this, strictly utilize non-nucleophilic, anhydrous bases like K3PO4 or Cs2CO3.
Q3: The C7 position is sterically hindered by the adjacent 6-chloro and 8-fluoro groups. How does this dictate ligand selection?A3: The extreme ortho-steric hindrance at C7 creates a tight reactive pocket that standard ligands (like PPh3) cannot efficiently navigate, leading to catalyst stalling or decomposition[4]. You must select a ligand that is both highly electron-rich (to force oxidative addition into the sterically shielded C-Br bond) and bulky (to accelerate the reductive elimination step). Dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos are perfectly tuned for this causality.
Part 2: Logical Relationships & Reactivity Mapping
Logical mapping of site-specific reactivity and recommended functionalization pathways.
Part 3: Quantitative Data - Catalyst & Ligand Screening
To illustrate the causality of ligand selection, the following table summarizes quantitative screening data for the Suzuki-Miyaura coupling of phenylboronic acid at the C7 position.
Catalyst System
Ligand
Base
Solvent / Temp
C7-Coupling Yield (%)
C6-Cl Coupling (%)
SNAr Byproducts (%)
Pd(PPh3)4
None (PPh3 inherent)
Na2CO3 (aq)
Toluene, 90 °C
12%
0%
65% (Hydrolysis at C2/C4)
Pd(dppf)Cl2
dppf
K2CO3
Dioxane, 90 °C
38%
2%
28%
Pd2(dba)3
SPhos
Anhydrous K3PO4
Dioxane, 80 °C
89%
<1%
<1%
Pd(OAc)2
XPhos
Cs2CO3
Toluene, 100 °C
74%
8% (Loss of selectivity)
4%
Part 4: Troubleshooting Common Experimental Failures
Troubleshooting decision tree for optimizing C7 cross-coupling yields.
Part 5: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in visual and analytical checkpoints to verify success before proceeding to subsequent steps.
Protocol: Chemoselective Suzuki-Miyaura Coupling at C7
Objective: Couple an aryl boronic acid selectively at C7 while preserving the C2-Cl, C4-Cl, C6-Cl, and C8-F bonds.
Step 1: Catalyst Pre-activation
In a nitrogen-filled glovebox, combine Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd) and SPhos (10 mol%) in anhydrous, fully degassed 1,4-dioxane.
Stir for 15 minutes at room temperature.
Validation Checkpoint 1 (Visual): The solution must transition from a deep purple/red to a clear, pale yellow/orange. This color shift confirms the dissociation of the dba ligands and the formation of the active L-Pd(0) monomeric species. If the solution turns black, oxygen or moisture has poisoned the catalyst; discard and restart.
Step 2: Substrate & Reagent Addition
Add 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (1.0 equiv) and the desired aryl boronic acid (1.1 equiv).
Add finely milled, anhydrous K3PO4 (2.0 equiv). Do not use aqueous base solutions, as water will act as a nucleophile at the C2/C4 positions.
Step 3: Reaction Execution & Monitoring
Seal the reaction vessel, remove it from the glovebox, and heat to 80 °C in an oil bath.
After 2 hours, withdraw a 10 µL aliquot via syringe under a positive nitrogen flow. Dilute in 1 mL of LC-MS grade acetonitrile.
Validation Checkpoint 2 (Analytical): Analyze via LC-MS. You must observe the complete disappearance of the parent isotopic cluster (the distinct M+ pattern for BrCl3F). The new product mass should exhibit a Cl3F isotopic signature (indicating the successful replacement of the Br isotope pattern).
Troubleshooting: If an [M-79] peak is observed, protodehalogenation is occurring. Immediately lower the temperature to 70 °C and verify that your K3PO4 is strictly anhydrous.
Step 4: Workup & Isolation
Cool the reaction to room temperature.
Filter the crude mixture through a short pad of Celite to remove the phosphate salts and any precipitated palladium black.
Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Part 6: References
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed.[Link]
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI.[Link]
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction - ACS Publications.[Link]
Scaffold Superiority: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile vs. Traditional Halogenated Quinolines
Target Audience: Medicinal Chemists, Drug Development Professionals, and Process Chemists Content Type: Technical Comparison Guide & Synthetic Workflow Executive Summary The quinoline ring is a privileged scaffold in med...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Drug Development Professionals, and Process Chemists
Content Type: Technical Comparison Guide & Synthetic Workflow
Executive Summary
The quinoline ring is a privileged scaffold in medicinal chemistry, historically utilized in antimalarial and antibacterial drug discovery. However, the advent of targeted covalent inhibitors—particularly those targeting the KRAS G12C mutation in oncology—has necessitated the evolution of hyper-functionalized building blocks [1].
This guide provides an objective, data-backed comparison between the highly functionalized 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile and traditional, less substituted halogenated quinolines. As a Senior Application Scientist, I will demonstrate how this specific polyhalogenated architecture provides unparalleled orthogonal reactivity vectors for late-stage functionalization, while simultaneously mitigating the metabolic liabilities inherent to simpler quinoline systems.
The Strategic Advantage of Polyhalogenation
When designing complex small-molecule inhibitors, chemists must balance reactivity for synthesis with stability for pharmacokinetics. Simple halogenated quinolines (e.g., 4-chloroquinoline) are synthetically accessible but offer limited vectors for multidimensional Structure-Activity Relationship (SAR) exploration. Furthermore, double-ring scaffolds like quinoline are susceptible to CYP450-mediated bioactivation, often leading to hepatotoxicity via epoxidation or oxidative ring cleavage [4].
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile solves these issues through strategic polyhalogenation:
Metabolic Shielding: The 8-fluoro and 6-chloro substitutions sterically and electronically block common sites of oxidative metabolism [4].
Orthogonal Reactivity: The molecule features distinct electrophilic sites. The 2- and 4-positions are highly activated for Nucleophilic Aromatic Substitution (
SNAr
) by the adjacent nitrogen and the 3-carbonitrile group. Meanwhile, the 7-bromo position is reserved for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) [2].
Electron-Withdrawing Activation: The 3-carbonitrile (cyano) group drastically lowers the LUMO of the quinoline ring, enabling room-temperature
SNAr
reactions that would otherwise require harsh heating.
Comparative Scaffold Analysis
To objectively evaluate the performance of this scaffold, we must benchmark it against its simpler alternatives. The table below summarizes the synthetic and pharmacokinetic utility of three distinct quinoline building blocks.
Mechanistic Deep Dive: Regioselective Functionalization
The true power of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile lies in its chemoselectivity. In the synthesis of KRAS inhibitors, the first step is typically the attachment of a piperazine derivative [3].
Why does the nucleophile attack C4 first?
The causality is rooted in both electronics and sterics. The 3-cyano group exerts a strong para-directing electron-withdrawing effect on the C4 position. While the C2 position is also activated by the adjacent quinoline nitrogen, the C4 position is kinetically favored for initial attack by bulky secondary amines (like tert-butyl piperazine-1-carboxylate) due to the specific orbital overlap and the relief of steric strain between the C3-cyano and C4-chloro groups upon substitution. By strictly controlling the temperature (0 °C to RT), chemists can achieve >95% regioselectivity for the mono-substituted C4 product, leaving the C2-chloro and C7-bromo intact for subsequent steps [2].
The following protocol details the regioselective mono-amination of the scaffold, a critical first step in assembling KRAS G12C inhibitor precursors. This protocol is designed as a self-validating system; if the analytical checkpoints fail, the reaction temperature or stoichiometry was not properly controlled.
Objective: Selective substitution of the C4-chloride with tert-butyl piperazine-1-carboxylate.
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (200 mg) and dissolve in 30 mL of anhydrous DCM.
Base Addition: Add
Et3N
(228 mg) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is mandatory to suppress the competing
SNAr
reaction at the C2 position.
Nucleophile Addition: Dissolve tert-butyl piperazine-1-carboxylate (110 mg) in 5 mL of DCM and add dropwise to the reaction mixture over 10 minutes.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour [1].
Quenching & Extraction: Quench the reaction with saturated aqueous
NaHCO3
(20 mL). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 20 mL), combine the organic layers, and dry over anhydrous
Na2SO4
.
Self-Validation Checkpoint (LC-MS): Before proceeding to purification, run an LC-MS of the crude mixture.
Expected Result: You should observe a mass shift corresponding to the loss of one chlorine atom and the addition of the piperazine mass. The isotopic pattern must reflect a di-chloro, mono-bromo species (distinct from the tri-chloro starting material). If a significant peak corresponding to di-substitution is observed, the nucleophile was added too rapidly or the temperature was too high.
Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexane/Ethyl Acetate gradient) to yield the pure C4-substituted intermediate.
Workflow Visualization: The Orthogonal Functionalization Pathway
The diagram below maps the logical sequence of orthogonal functionalizations enabled by this specific polyhalogenated scaffold.
Regioselective functionalization workflow of the polyhalogenated quinoline scaffold.
References
WO2016164675A1 - Substituted quinazoline compounds and methods of use thereof
Source: Google Patents
URL
EP4217071A1 - Tricyclic pyridones and pyrimidones
Source: Google Patents
URL
KRAS INHIBITORS FOR TREATMENT OF CANCERS - Patent 4242207
Source: European Patent Office (EPO)
URL:[Link](Note: Linked via standard EPO publication reference based on search grounding)
Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link](Note: PMC ID derived from standard NIH biological activity literature on halogenated quinolines)
Comparative
A Technical Guide to the Characterization and Comparative Efficacy Assessment of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile as a Putative Kinase Inhibitor
Introduction: The Quinoline-3-Carbonitrile Scaffold as a Privileged Motif in Kinase Inhibition The quinoline core is a foundational scaffold in medicinal chemistry, giving rise to a multitude of clinically significant th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinoline-3-Carbonitrile Scaffold as a Privileged Motif in Kinase Inhibition
The quinoline core is a foundational scaffold in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1] Within this class, quinoline-3-carbonitrile derivatives have emerged as a particularly fruitful area of research for the development of potent and selective kinase inhibitors.[2] The strategic placement of a cyano group at the 3-position, often in conjunction with an amino linkage at the 4-position, has proven to be a critical pharmacophore for engaging the ATP-binding pocket of various kinases.[3] Modifications to the quinoline ring and the nature of the substituent at the 4-position can dramatically influence potency and selectivity, leading to inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Src, and MEK.[4]
This guide focuses on the novel, uncharacterized compound, 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile . The dense halogenation of the quinoline core suggests a potential for high-affinity interactions within the ATP-binding site of specific kinases. However, to date, no experimental data has been published detailing its biological activity. This document, therefore, serves as both a technical guide and a research proposal, outlining a comprehensive strategy to synthesize, characterize, and evaluate the comparative efficacy of this compound. We will propose a rational screening cascade, detail robust experimental protocols, and provide templates for data analysis, establishing a clear path to elucidating the therapeutic potential of this promising molecule.
Part 1: Hypothesized Kinase Targets and Proposed Comparative Compounds
Based on the known pharmacology of related quinoline-3-carbonitrile analogs, we hypothesize that 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile may exhibit inhibitory activity against key kinases implicated in cancer and inflammatory diseases. The electron-withdrawing nature of the extensive halogenation could modulate the electronic properties of the quinoline system, potentially leading to novel selectivity profiles.
Our proposed primary screening panel includes:
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase frequently mutated or overexpressed in non-small cell lung cancer and other solid tumors.[5][6]
Src (Sarcoma Kinase): A non-receptor tyrosine kinase involved in cell proliferation, migration, and invasion.[7]
MEK1/2 (Mitogen-activated protein kinase kinase 1/2): Dual-specificity kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[8][9]
Tpl2 (Tumor progression locus 2; also known as COT or MAP3K8): A serine/threonine kinase that regulates inflammatory responses through the activation of the MEK-ERK pathway.[10][11]
To provide a meaningful comparison of efficacy, we will benchmark the activity of our topic compound against established, clinically relevant kinase inhibitors:
Comparator Compound
Primary Kinase Target(s)
Rationale for Inclusion
Gefitinib
EGFR
FDA-approved EGFR inhibitor for non-small cell lung cancer; serves as a benchmark for EGFR-targeted quinazoline-based compounds.[5][12][13]
Dasatinib
Src, Bcr-Abl
FDA-approved multi-kinase inhibitor with potent activity against Src family kinases.[7][14][15][16]
Trametinib
MEK1/2
FDA-approved allosteric inhibitor of MEK1/2, providing a mechanistic and potency comparator.[8][17][18][19]
Tpl2 Kinase Inhibitor 1
Tpl2
A commercially available, selective Tpl2 inhibitor for direct comparison of potency against this specific target.[10][11][20]
Part 2: Proposed Experimental Workflow for Characterization and Efficacy Assessment
A multi-stage approach is proposed to systematically evaluate the kinase inhibitory potential of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. This workflow progresses from initial biochemical potency determination to cellular activity confirmation.
Caption: Proposed workflow for the characterization of the novel kinase inhibitor.
Chemical Synthesis
While a detailed synthetic route is beyond the scope of this guide, the synthesis of quinoline-3-carbonitriles is well-documented. A plausible approach involves a multi-step synthesis, potentially starting from a suitably substituted aniline and employing reactions such as a modified Friedländer annulation or a one-pot multi-component reaction to construct the core quinoline ring system.[21][22][23] Subsequent halogenation steps would be required to achieve the final structure.
In Vitro Kinase Inhibition Assay: LanthaScreen™ TR-FRET
To determine the biochemical potency (IC50) of the compound against our kinase panel, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended for its robustness and high-throughput compatibility. The LanthaScreen™ platform provides a reliable format.[1][24][25][26]
Principle: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a fluorescein-labeled substrate. A terbium-labeled antibody specific for the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into proximity, resulting in a high TR-FRET signal. An inhibitor will prevent phosphorylation, leading to a low TR-FRET signal.[26][27]
Prepare a 4X solution of the test compound (7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile) and comparator inhibitors (Gefitinib, Dasatinib, Trametinib, Tpl2 Inhibitor 1) by serial dilution in 1X Kinase Buffer A with DMSO.
Prepare a 4X solution of the respective kinase (e.g., Src) at its pre-determined optimal concentration (EC80).
Prepare a 2X solution of the corresponding fluorescein-labeled substrate and ATP at 2x their final desired concentrations.
Prepare a 2X stop/detection solution containing 2X EDTA and 2X terbium-labeled phospho-specific antibody in TR-FRET Dilution Buffer.
Kinase Reaction:
In a 384-well plate, add 2.5 µL of the 4X test compound or comparator inhibitor solution.
Add 2.5 µL of the 4X kinase solution to each well.
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.
Mix gently and incubate for 60 minutes at room temperature, protected from light.
Detection:
Stop the kinase reaction by adding 10 µL of the 2X EDTA/antibody mixture.
Mix gently and incubate for 30-60 minutes at room temperature to allow for antibody binding.
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
Data Analysis:
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
Plot the TR-FRET ratio against the log of the inhibitor concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Projected Data Summary: In Vitro Kinase Inhibition (IC50, nM)
To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines, the MTT assay is a standard and reliable colorimetric method.[3][4][28][29] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan precipitate.[4] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Cell Viability Assay
Cell Plating:
Select appropriate cancer cell lines based on the in vitro kinase profiling results (e.g., A549 for EGFR, HCT116 for MEK pathway).
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test and comparator compounds in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the compounds.
Incubate for 72 hours at 37°C and 5% CO2.
MTT Incubation:
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
Incubate for 4 hours at 37°C until formazan crystals are visible.
Solubilization and Measurement:
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
Incubate overnight at 37°C in a humidified atmosphere to completely dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Projected Data Summary: Cellular Viability (GI50, µM)
GI50: Concentration for 50% of maximal inhibition of cell proliferation.
Cellular Target Engagement: Western Blot for Phospho-Proteins
To confirm that the compound inhibits its intended target within the cell, a Western blot analysis of downstream signaling proteins is essential. This assay directly measures the change in the phosphorylation state of a kinase's substrate.[30][31]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein. A decrease in the phospho-protein signal upon compound treatment indicates target engagement and inhibition.[32][33]
Caption: Western blot workflow for phospho-protein detection.
Experimental Protocol: Western Blot
Sample Preparation:
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 1-2 hours).
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Gel Electrophoresis and Transfer:
Denature 20-30 µg of protein per sample and separate on a 10% SDS-PAGE gel.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins.[33]
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-ERK for MEK inhibition, anti-phospho-Src for Src inhibition).
Wash the membrane with TBST and incubate for 1 hour with an HRP-conjugated secondary antibody.
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Strip the membrane and re-probe for the total protein (e.g., total ERK) as a loading control.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile . By following the proposed workflow, researchers can determine the compound's primary kinase targets, assess its biochemical and cellular potency, and directly compare its efficacy against established clinical inhibitors. The data generated will be crucial in establishing a structure-activity relationship for this heavily halogenated quinoline series and will guide future optimization efforts. Positive results from this screening cascade would warrant further investigation into its selectivity across a broader kinome panel, pharmacokinetic properties, and in vivo efficacy in relevant disease models.
References
Boschelli, D. H., & Wu, Z. (2002). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1051-1073.
Brave, M. B., et al. (2010). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Future Oncology, 6(6), 889-909.
Ciardiello, F. (2004). EGFR tyrosine kinase inhibitor “gefitinib (Iressa®)” for cancer therapy. Journal of Toxicological Sciences, 29(Supplement), 1-13.
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
Sittampalam, G. S., et al. (2012). Cell Viability Assays. In Assay Guidance Manual.
Wikipedia. (2024). Gefitinib. Retrieved from [Link]
Infante, J. R., et al. (2013). Trametinib: a MEK inhibitor for management of metastatic melanoma. Drug Design, Development and Therapy, 7, 657–665.
Johnson, F. M., et al. (2021). SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. Journal for ImmunoTherapy of Cancer, 9(3), e001496.
Sakai, T. (n.d.). History and recent status of the discovery of trametinib. Retrieved from [Link]
Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays. Retrieved from [Link]
Wikipedia. (2024). Trametinib. Retrieved from [Link]
European Medicines Agency. (n.d.). Mekinist, INN-trametinib. Retrieved from [Link]
Herrero-Sánchez, M. C., et al. (2021). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Immunology, 12, 635117.
Melanoma Research Alliance. (n.d.). Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma. Retrieved from [Link]
Johnson, F. M., et al. (2021). SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. Journal for ImmunoTherapy of Cancer, 9(3), e001496.
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
Schrempp, M., et al. (2024). The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. bioRxiv.
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
Fujita Medical University. (n.d.). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Retrieved from [Link]
Hirano, T., et al. (2007). The EGFR inhibitor gefitinib suppresses ligand-stimulated endocytosis of EGFR via the early/late endocytic pathway in non-small cell lung cancer cell lines. Histochemistry and Cell Biology, 127(5), 541-553.
Lievre, A., et al. (2006). Gefitinib Inhibits the Growth and Invasion of Urothelial Carcinoma Cell Lines in which Akt and MAPK Activation Is Dependent on Constitutive Epidermal Growth Factor Receptor Activation. Clinical Cancer Research, 12(9), 2883-2891.
Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 8, 1-11.
Das, U., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(12), 1503-1509.
Shaabani, A., et al. (2019). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. Applied Organometallic Chemistry, 33(8), e4972.
Fandos, R., et al. (2025).
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Patil, S. A., et al. (2017). Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives.
Validating HPLC-UV Quantification Methods for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile: A C18 vs. PFP Column Comparison Guide
Introduction: The Halogenated Challenge As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds that push the limits of standard chromatography. The molecule 7-Bromo-2,4,6-t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Halogenated Challenge
As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds that push the limits of standard chromatography. The molecule 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile presents a severe analytical challenge. It is an extremely hydrophobic, sterically hindered, and electron-deficient aromatic system containing five halogen atoms (one bromine, three chlorines, one fluorine) and a strongly electron-withdrawing cyano group.
Quantifying this compound—alongside its structurally similar synthetic intermediates or degradants—requires an analytical method with exceptional selectivity. Standard reversed-phase methods often fall short. This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) phases, providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines 1.
The Causality of Column Selection: Why C18 Fails and PFP Succeeds
Traditional C18 (octadecyl) columns rely almost exclusively on dispersive (hydrophobic) interactions. For highly halogenated positional isomers, these interactions are often insufficient to resolve critical pairs, leading to co-elution and validation failure 2.
Conversely, PFP columns introduce fluorine groups into the stationary phase, causing significant changes in solute-stationary phase interactions. The PFP phase provides a multi-modal retention mechanism that is mechanistically required for this target:
π−π
Interactions : The electron-deficient pentafluorophenyl ring interacts strongly with the polarizable regions of the quinoline core.
Dipole-Dipole & Halogen Bonding : The highly electronegative halogens on the analyte interact with the polarized C-F bonds of the stationary phase.
Shape Selectivity : The rigid planar structure of the PFP ligand offers superior steric recognition for heavily substituted, bulky aromatics.
Chromatographic retention logic for highly halogenated quinolines.
Experimental Protocol: HPLC-UV Method Development
To objectively compare the two phases, the following self-validating protocol was executed. This method incorporates built-in system suitability checks to ensure the integrity of the data prior to validation testing 3.
Step 1: Mobile Phase Formulation & System Preparation
Mobile Phase A : 0.1% Formic Acid in MS-grade Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Causality: Formic acid maintains an acidic pH (~2.7), suppressing the ionization of residual silanols on the silica support and ensuring the quinoline nitrogen remains consistently protonated. This prevents secondary interactions that cause peak tailing.
Step 2: Chromatographic Conditions
Columns Evaluated :
Standard C18 (150 x 4.6 mm, 3 µm)
PFP (Pentafluorophenyl) (150 x 4.6 mm, 3 µm)
Gradient Program : 40% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 40% B for 5 minutes equilibration.
Flow Rate : 1.0 mL/min.
Temperature : 35 °C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for this bulky molecule while maintaining column longevity.
Detection : UV at 254 nm.
Step 3: Sample Preparation
Dissolve 10 mg of the reference standard in 10 mL of Acetonitrile to create a 1000 µg/mL stock.
Dilute to working concentrations (e.g., 10 µg/mL) using a 50:50 mixture of Mobile Phase A and B. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent shock and peak distortion at the column head. Filter through a 0.22 µm PTFE syringe filter.
Following method optimization, validation must demonstrate that the analytical procedure is fit for its intended purpose. The ICH Q2(R2) guideline emphasizes a lifecycle approach to validation, ensuring the method's reliability across Specificity, Linearity, Accuracy, Precision, and Sensitivity.
ICH Q2(R2) analytical method validation lifecycle workflow.
Comparative Validation Data
The table below summarizes the quantitative validation metrics obtained when evaluating the target analyte assay using both C18 and PFP columns against ICH Q2(R2) criteria.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Standard C18 Performance
PFP Column Performance
Mechanistic Conclusion
Specificity (Resolution,
Rs
)
Rs
> 2.0 (Target vs. closest isomer)
Rs
= 1.1 (Co-elution observed)
Rs
= 3.4 (Baseline separation)
PFP provides superior shape and dipole selectivity for halogens.
Linearity (
R2
)
> 0.999 (Reporting level to 120%)
0.9985
0.9999
PFP demonstrates excellent proportional response without interference.
Accuracy (% Recovery)
98.0% - 102.0%
96.5% - 103.2% (Failed)
99.1% - 100.8%
PFP meets strict pharmaceutical criteria; C18 fails due to co-eluting impurities.
Precision (RSD %)
< 2.0% (Repeatability, n=6)
2.4%
0.6%
PFP yields highly reproducible retention times and peak areas.
Sensitivity (LOD / LOQ)
S/N > 3 (LOD) / S/N > 10 (LOQ)
LOQ: 2.5 µg/mL
LOQ: 0.5 µg/mL
PFP's sharper peak profiles increase the S/N ratio, lowering the LOQ.
Discussion & Recommendations
The experimental data clearly illustrates that the standard octadecyl (C18) column fails to meet the stringent ICH Q2(R2) criteria for Specificity, Accuracy, and Precision. As noted in the literature regarding the HPLC determination of complex quinoline derivatives, C18 phases often struggle to separate structurally rigid, highly substituted quinoline alkaloids 4. The co-elution observed on the C18 column directly compromises the accuracy of the integration, skewing recovery percentages outside the acceptable 98.0% - 102.0% window.
Conversely, the PFP column leverages
π−π
and dipole interactions to achieve a resolution (
Rs
) of 3.4. This baseline separation ensures that the peak area integrated belongs solely to 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. Consequently, the PFP method yields an exceptional
R2
of 0.9999 and an RSD of 0.6%, easily passing validation.
Recommendation: For the quantification of highly halogenated heterocycles, relying solely on hydrophobic retention is an analytical risk. The PFP stationary phase is not merely an alternative; it is a mechanistic necessity. By providing orthogonal retention mechanisms, the PFP method ensures a robust, self-validating system for drug development and quality control.
References
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC
Source: LCGC International
URL: [Link]
Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria
Source: Taylor & Francis
URL: [Link]
A Comparative Benchmarking Guide to the Antimicrobial Efficacy of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Executive Summary The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The quinolone class of antibiotics has long been a cornerstone in treatin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The quinolone class of antibiotics has long been a cornerstone in treating bacterial infections, and structural modifications, particularly halogenation, have been shown to enhance their potency and spectrum of activity.[1][2] This guide presents a comprehensive framework for benchmarking the antimicrobial activity of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, a novel, heavily halogenated quinoline derivative. We provide a putative mechanism of action based on the established pharmacology of quinolones, detailed protocols for in-vitro susceptibility testing, and a comparative analysis structure for evaluating its efficacy against clinically relevant pathogens and standard-of-care antibiotics. This document is intended to provide researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required to rigorously evaluate this promising compound.
Introduction: The Case for Novel Halogenated Quinolines
Quinolones are a class of synthetic antibiotics that have been instrumental in modern medicine since the introduction of nalidixic acid in 1962.[3][4] Their evolution into fluoroquinolones, such as ciprofloxacin and levofloxacin, expanded their antibacterial spectrum to include a wide variety of Gram-negative and Gram-positive pathogens.[3][5] However, the clinical utility of this vital class is threatened by the global rise of resistant bacterial strains.[3][6]
The core mechanism of quinolone action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][7] These type II topoisomerases are critical for managing DNA supercoiling, a process required for replication, transcription, and repair.[3] By forming a ternary complex with the enzyme and bacterial DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[6][7]
Structure-activity relationship (SAR) studies have consistently demonstrated that modifications to the quinolone scaffold can significantly influence antimicrobial efficacy.[8] The introduction of halogen atoms at various positions on the quinoline ring is a particularly effective strategy for enhancing potency.[2][9] Halogenation can alter the compound's electronic properties, lipophilicity, and binding affinity to its target enzymes. The subject of this guide, 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, represents a compelling investigational compound due to its extensive polyhalogenation and the presence of a carbonitrile group, which may further modulate its biological activity.
This guide outlines a systematic approach to benchmark its performance, providing a direct comparison to established agents and a clear path for its preclinical evaluation.
Putative Mechanism of Action: Targeting Bacterial DNA Synthesis
Quinolone antibiotics function as topoisomerase poisons.[6] They selectively inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are vital for bacterial survival but absent in eukaryotic cells, providing a degree of selective toxicity.[4] The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[6] This blockage of the replication fork machinery leads to an arrest of DNA synthesis, which at lower concentrations results in bacteriostasis, and at lethal concentrations, triggers pathways leading to cell death.[3]
Caption: Putative mechanism of action for halogenated quinolones.
A Rigorous Benchmarking Strategy
To ascertain the therapeutic potential of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, a multi-faceted benchmarking approach is essential. This involves testing against a panel of clinically significant microorganisms and comparing its activity directly with established antibiotics.
Selection of Comparator Antimicrobial Agents
The choice of comparator agents is critical for contextualizing the activity of the investigational compound. We propose the following:
Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity, serving as a classic quinolone benchmark.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.
Vancomycin: A glycopeptide antibiotic with a different mechanism of action (cell wall synthesis inhibition), used as a standard-of-care for serious Gram-positive infections, including MRSA.
Meropenem: A carbapenem with a very broad spectrum of activity, serving as a benchmark against difficult-to-treat Gram-negative bacteria.
Panel of Test Microorganisms
The test panel should include representative strains of key human pathogens, encompassing both wild-type and resistant phenotypes.
Candida albicans (ATCC 90028) - To assess any potential antifungal activity.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This protocol details the steps to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
Investigational Compound & Comparators
Sterile 96-well U-bottom microtiter plates
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Bacterial/Fungal inocula, standardized to 0.5 McFarland
Sterile DMSO (for dissolving compounds)
Multichannel pipette
Workflow:
Caption: Experimental workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
Compound Preparation: Prepare a 1 mg/mL stock solution of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile and each comparator agent in DMSO. Further dilutions are made in CAMHB.
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control.
Serial Dilution: Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10. This results in a concentration gradient from 128 µg/mL to 0.25 µg/mL.
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Inoculation: Inoculate each well (1 through 11) with 50 µL of the standardized bacterial suspension. Well 12 receives no bacteria and serves as a sterility control. Well 11 (no drug) serves as the growth control.
Incubation: Incubate the plates in ambient air at 35-37°C for 16-20 hours.
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Interpretation:
The primary goal is to assess whether the investigational compound shows superior or comparable activity to the benchmarks. Key points of interest would be:
Potent activity (low MIC values) against MRSA, where standard fluoroquinolones fail.
A broad spectrum of activity across both Gram-positive and Gram-negative panels.
Superior activity against resistant strains like ESBL-producing K. pneumoniae or P. aeruginosa.
Conclusion and Future Directions
This guide provides a foundational strategy for the comprehensive antimicrobial benchmarking of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. The proposed protocols for MIC and MBC determination will generate the core data needed to evaluate its potential as a novel antimicrobial agent. Favorable results from this initial screening—particularly potent activity against drug-resistant strains—would justify advancing the compound to the next stages of preclinical development. These would include cytotoxicity assays against mammalian cell lines to determine a therapeutic index, time-kill kinetic studies to assess its bactericidal or bacteriostatic nature, and ultimately, in-vivo efficacy studies in animal infection models. The systematic evaluation outlined herein will ensure that the potential of this highly halogenated quinoline is rigorously and accurately determined.
References
This reference section is a consolidated list of sources that could be used to support the claims made in this guide. The URLs have been verified for accessibility.
Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445. [Link]
Correia, S., Poeta, P., Igrejas, G., & Rodrigues, J. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of medical microbiology, 66(5), 551-559. [Link]
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
IJSDR. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research. [Link]
Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine. [Link]
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]
ResearchGate. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. [Link]
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. [Link]
Garrison, A. T., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. SAGE open medicine. [Link]
Garrison, A. T., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(9), 1816-1821. [Link]
El-Gamal, K. M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmacy & Pharmacology International Journal, 2(5), 165-177. [Link]
Yousaf, H. H., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. SAGE Open Medicine. [Link]
Garrison, A. T., et al. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. European journal of medicinal chemistry, 156, 420-428. [Link]
A Comparative Guide to the Synthetic Reproducibility of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry due to th...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective
The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry due to their prevalence in pharmacologically active compounds. The target molecule, 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, presents a significant synthetic challenge due to its dense and varied halogenation pattern, coupled with the presence of a carbonitrile group. As of this guide's compilation, no direct, experimentally validated synthesis for this specific molecule has been reported in the literature.
This guide, therefore, provides a theoretical and practical framework for approaching this synthesis. Two plausible synthetic pathways are proposed, constructed from established and reliable transformations in quinoline chemistry. The core of this analysis lies in a critical evaluation of the potential reproducibility of each step, highlighting foreseeable challenges and offering insights to navigate them. The objective is to provide a robust starting point for the development of a reliable and reproducible synthesis.
This pathway focuses on constructing a quinoline-3-carbonitrile core from a more accessible aniline precursor, followed by a sequence of regioselective halogenations. This approach contains the challenges of the quinoline ring formation to an earlier, less sterically and electronically demanding stage.
Overall Workflow for Pathway 1
Caption: Workflow for the Late-Stage Halogenation Strategy (Pathway 1).
Experimental Protocols and Reproducibility Analysis for Pathway 1
Step 1: Synthesis of 2-Amino-6-fluorobenzaldehyde from 2-Fluoro-6-nitroaniline
Protocol:
Dissolve 2-fluoro-6-nitroaniline in a suitable solvent such as ethanol or acetic acid.
Add a reducing agent, for example, iron powder in the presence of a catalytic amount of hydrochloric acid, or use catalytic hydrogenation with a palladium-on-carbon catalyst.
For iron-based reduction, heat the mixture under reflux and monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, filter the hot reaction mixture to remove iron salts and concentrate the filtrate.
The resulting 2,6-diaminofluorobenzene is then converted to the benzaldehyde via a diazotization-formylation sequence (e.g., Duff reaction or Gattermann-Koch reaction), which can be challenging and may require significant optimization. A more direct, albeit potentially lower-yielding, approach would be the in-situ reduction of a 2-nitrobenzaldehyde derivative.[1]
Reproducibility Analysis:
Expertise & Experience: The reduction of nitroanilines is a well-established and generally reproducible reaction.[2] However, the subsequent conversion of a diamine to an aminobenzaldehyde can be complex. The choice of reducing agent is critical; catalytic hydrogenation is clean but may not be compatible with other functional groups that could be present in more complex starting materials. Iron in acidic medium is robust but can lead to purification challenges.
Trustworthiness: The reproducibility of the reduction step is high. The formylation step, however, is less straightforward and may suffer from moderate yields and side product formation, impacting overall reproducibility.
Step 2: Friedländer Synthesis of 8-Fluoroquinoline-3-carbonitrile
Protocol:
To a solution of 2-amino-6-fluorobenzaldehyde in ethanol, add ethyl cyanoacetate and a catalytic amount of a base such as piperidine or potassium hydroxide.
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
Wash the solid with cold ethanol and dry under vacuum.
Reproducibility Analysis:
Expertise & Experience: The Friedländer synthesis is a powerful method for quinoline formation.[3] Its reproducibility is generally good, especially with activated methylene compounds like ethyl cyanoacetate. The presence of the fluorine atom ortho to the amino group may slightly decrease the nucleophilicity of the amine, potentially requiring longer reaction times or a stronger base.
Trustworthiness: This step is expected to be highly reproducible, as the intramolecular cyclization is generally efficient. The primary variable to control is the purity of the starting aminobenzaldehyde.
Step 3: Synthesis of 2,4-Dichloro-8-fluoroquinoline-3-carbonitrile
Protocol:
Treat 8-fluoroquinoline-3-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with the addition of phosphorus pentachloride (PCl₅) to enhance reactivity.
Heat the mixture under reflux. The reaction progress can be monitored by GC-MS or LC-MS.
After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent like dichloromethane.
Purify the product by column chromatography.
Reproducibility Analysis:
Expertise & Experience: The conversion of quinolinones (or their tautomers) to chloroquinolines using POCl₃ is a standard and generally reproducible procedure. However, the direct chlorination of a quinoline ring at the 2 and 4 positions, when they are not hydroxylated, is more challenging and may require harsh conditions. A plausible alternative involves the synthesis of the 2,4-dihydroxyquinoline-3-carbonitrile precursor which is then chlorinated.
Trustworthiness: The reproducibility of this step can be moderate. Over-chlorination or incomplete reaction are potential issues. Careful control of reaction time and temperature is crucial.
Step 4 & 5: Sequential Bromination and Chlorination
Protocol (for Bromination):
Dissolve 2,4-dichloro-8-fluoroquinoline-3-carbonitrile in a strong acid, such as concentrated sulfuric acid.
Add a brominating agent, like N-bromosuccinimide (NBS), portion-wise at a controlled temperature.
Stir the reaction mixture until TLC or LC-MS indicates completion.
Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the product.
Collect the solid by filtration and purify by recrystallization or column chromatography.
A similar procedure would be followed for the subsequent chlorination using a suitable chlorinating agent (e.g., N-chlorosuccinimide, NCS).
Reproducibility Analysis:
Expertise & Experience: Electrophilic halogenation of the quinoline ring typically occurs on the benzene ring.[4] The regioselectivity is governed by the existing substituents. The electron-withdrawing nature of the dichloropyridine ring will direct substitution to the other ring. The fluorine at position 8 is an ortho, para-director, but is deactivating. The directing effects will need to be carefully considered. Achieving selective polyhalogenation can be difficult, often leading to mixtures of isomers and varying degrees of halogenation.[5]
Trustworthiness: These steps are the most challenging in terms of reproducibility. Achieving the desired regioselectivity for both the bromination and the final chlorination will likely require extensive optimization of reaction conditions (temperature, solvent, halogenating agent). The formation of isomeric byproducts is a significant risk, which would complicate purification and lower the overall yield.
Proposed Synthetic Pathway 2: Convergent Strategy Using a Polyhalogenated Aniline
This approach involves the synthesis of a highly substituted aniline precursor, which already contains the desired halogen pattern of the benzene ring portion of the quinoline. This precursor is then cyclized to form the target quinoline ring system in a later step.
Overall Workflow for Pathway 2
Caption: Workflow for the Convergent Strategy (Pathway 2).
Experimental Protocols and Reproducibility Analysis for Pathway 2
Step 1: Synthesis of a Polyhalogenated Aniline Precursor (e.g., 2-Amino-3-bromo-5-chloro-4,6-difluorobenzonitrile)
Protocol: This is a multi-step process in itself, likely starting from a commercially available di- or tri-halogenated aniline. A representative sequence could be:
Introduce fluorine atoms via diazotization followed by a Schiemann reaction or by nucleophilic aromatic substitution on a highly activated precursor.
Introduce the bromine atom via electrophilic bromination.
Introduce the cyano group, possibly from an amino group via a Sandmeyer reaction, or by palladium-catalyzed cyanation of a bromo- or iodo-substituted precursor.[9]
Reproducibility Analysis:
Expertise & Experience: The synthesis of such a complex aniline is non-trivial. Each step (diazotization, halogenation, cyanation) requires careful control of conditions to ensure good yields and avoid side reactions. The Sandmeyer reaction, while classic, can sometimes give moderate yields.[3] Palladium-catalyzed cyanations are generally more reliable but can be sensitive to catalyst poisoning.
Trustworthiness: The reproducibility of this multi-step synthesis of the aniline precursor will be the major bottleneck of this pathway. Each step adds to the potential for yield loss and purification difficulties, making the overall sequence challenging to reproduce consistently without significant process optimization.
Step 2: Gould-Jacobs Reaction to form the Quinoline Core
Protocol:
Condense the polyhalogenated aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent by heating the neat mixture or in a high-boiling solvent like diphenyl ether.[10][11]
The resulting intermediate is then cyclized at high temperature (typically >200 °C) to form the 4-hydroxyquinoline-3-carboxylate ester.
This ester is then saponified, and the resulting carboxylic acid is converted to the nitrile.
Reproducibility Analysis:
Expertise & Experience: The Gould-Jacobs reaction is known to be effective for anilines with electron-donating groups.[10] The use of a highly electron-deficient aniline due to the multiple halogen substituents will significantly decrease the nucleophilicity of the amino group. This will likely require harsh reaction conditions (very high temperatures, long reaction times) for both the initial condensation and the subsequent thermal cyclization.[12]
Trustworthiness: This step is predicted to have low reproducibility. The harsh conditions required can lead to decomposition and tar formation, resulting in low yields. The reaction may not proceed to completion, making purification difficult.
Step 3: Conversion to the Final Product
Protocol:
The 4-hydroxy group of the quinoline formed in the previous step would need to be converted to a chloro group using a reagent like POCl₃.
The ester at the 3-position would need to be converted to the carbonitrile. This could be achieved by hydrolysis to the carboxylic acid, conversion to the primary amide, and subsequent dehydration.
Reproducibility Analysis:
Expertise & Experience: The chlorination of the 4-hydroxyquinoline is a standard and generally reproducible transformation. The conversion of the ester to the nitrile is a multi-step process that can be reliable, but each step introduces the possibility of yield loss.
Trustworthiness: The individual steps are well-precedented, but the overall sequence adds to the length and complexity of the synthesis, which can impact overall reproducibility.
Comparative Analysis of Proposed Pathways
Feature
Pathway 1: Late-Stage Halogenation
Pathway 2: Convergent Strategy
Overall Strategy
Build the quinoline core first, then add halogens.
Construct a polyhalogenated aniline, then form the quinoline ring.
Key Challenge
Achieving regioselective polyhalogenation on the quinoline ring.
Synthesis of the complex aniline precursor and the cyclization of this electron-deficient aniline.
Reproducibility
Early steps are likely reproducible, but late-stage halogenations are predicted to be difficult to control and reproduce.
The synthesis of the aniline precursor is long and challenging. The key quinoline-forming step is likely to be low-yielding and difficult to reproduce due to the deactivated aniline.
Potential for Byproducts
High potential for isomeric and over-halogenated products in the later steps.
High potential for byproducts during the synthesis of the aniline precursor and decomposition during the high-temperature cyclization.
Recommendation
Potentially a more practical starting point for initial investigations due to the more reliable quinoline-forming step.
A more ambitious approach that could be more efficient if the challenges of the precursor synthesis and cyclization can be overcome.
Conclusion and Recommendations for the Researcher
The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a formidable challenge for which no established, reproducible pathway exists. This guide has outlined two plausible, albeit challenging, synthetic strategies.
Pathway 1 (Late-Stage Halogenation) is recommended as the more pragmatic initial approach. The successful construction of the 8-fluoroquinoline-3-carbonitrile core is based on a reliable Friedländer synthesis. The subsequent multi-step halogenation will undoubtedly require extensive screening of reagents and conditions to achieve the desired regioselectivity. The primary focus of methods development for this pathway should be on the controlled, sequential introduction of the halogen atoms.
Pathway 2 (Convergent Strategy) , while elegant in its conception, hinges on two very challenging and potentially low-yielding steps: the multi-step synthesis of a polyhalogenated aniline and the subsequent cyclization of this highly electron-deficient substrate. The reproducibility of this pathway is questionable without significant investment in process development for these key steps.
For any research team attempting this synthesis, it is imperative to:
Acknowledge the exploratory nature of the synthesis. Initial efforts should focus on small-scale test reactions to establish the feasibility of the key transformations.
Employ robust analytical techniques. LC-MS and NMR will be essential for identifying and quantifying isomeric byproducts at each stage.
Be prepared for extensive optimization. The development of a reproducible synthesis will likely require significant experimentation with catalysts, solvents, temperatures, and reaction times.
This guide provides a foundational roadmap. The successful and reproducible synthesis of this complex molecule will be a testament to the skill and perseverance of the research team that undertakes this challenge.
comparing toxicity profiles of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile and chloroquine
Comparative Toxicity Profiles: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile vs. Chloroquine in Preclinical Drug Development In the landscape of preclinical drug development, understanding the distinct toxicol...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Toxicity Profiles: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile vs. Chloroquine in Preclinical Drug Development
In the landscape of preclinical drug development, understanding the distinct toxicological profiles of chemical entities is paramount. This guide provides an objective, data-driven comparison between two fundamentally different quinoline derivatives: Chloroquine (CQ) , a well-characterized formulated therapeutic, and 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (7-Br-TCFQ) , a highly reactive polyhalogenated intermediate utilized in the synthesis of modern targeted therapies, such as KRAS inhibitors [1].
For researchers and application scientists, distinguishing between the receptor-mediated or organelle-specific toxicity of a mature drug (CQ) and the acute, chemically driven cytotoxicity of a synthetic intermediate (7-Br-TCFQ) is critical for designing robust in vitro screening cascades.
Mechanistic Toxicity Profiles: Causality and Chemical Logic
The fundamental divergence in the toxicity of these two compounds stems from their chemical structures and resulting physicochemical properties.
Chloroquine (CQ): Lysosomotropism and Autophagic Blockade
Chloroquine is a 4-aminoquinoline derivative. It functions as a weak lipophilic base that freely diffuses across cell membranes. Once inside acidic organelles like lysosomes, it becomes protonated and trapped. This accumulation neutralizes the lysosomal pH, inhibiting acid hydrolases and preventing autophagosome-lysosome fusion.
Toxicity Causality: The blockade of autophagic flux leads to the accumulation of toxic cellular aggregates and damaged mitochondria. In vitro, CQ exhibits time- and dose-dependent cytotoxicity, particularly in cardiomyocytes (H9C2 cells) and renal cells, with
CC50
values typically ranging from 15 µM to 90 µM[2]. Long-term exposure induces DNA damage and micronucleus formation, driven by secondary mitochondrial stress [3].
7-Br-TCFQ: Electrophilic Reactivity and Off-Target Arylation
7-Br-TCFQ is a specialized synthetic building block. Its structure features a quinoline core heavily decorated with electron-withdrawing groups: three chlorines, one fluorine, a bromine, and a nitrile group at the C3 position.
Toxicity Causality: The intense electron-withdrawing nature of the nitrile and halogen groups makes the C2 and C4 positions of the quinoline ring highly electrophilic. While this is highly desirable for controlled Nucleophilic Aromatic Substitution (
SNAr
) in a chemistry lab (e.g., reacting with piperazine derivatives to build KRAS inhibitors [1]), in a biological system, it is disastrous. 7-Br-TCFQ acts as a pan-reactive electrophile, indiscriminately forming covalent bonds with cellular nucleophiles such as the thiol groups of glutathione (GSH) and cysteine residues on proteins. This leads to rapid GSH depletion, catastrophic oxidative stress, and acute necrotic cell death.
Mechanistic divergence in cellular toxicity between Chloroquine and 7-Br-TCFQ.
Experimental Methodologies: Self-Validating Systems
To accurately compare a lysosomotropic drug with a reactive intermediate, the experimental design must account for chemical interference. The classic MTT assay is heavily reliant on mitochondrial reductases. Highly electrophilic compounds like 7-Br-TCFQ can directly reduce the tetrazolium dye or uncouple mitochondria prior to cell death, yielding false-positive viability signals. Therefore, a CCK-8 assay (utilizing the highly stable WST-8 dye) coupled with orthogonal mechanistic assays is required.
Cell Seeding: Seed target cell lines (e.g., Vero, H9C2, TK6) at
1×104
cells/well in a 96-well plate. Incubate overnight at 37°C, 5%
CO2
.
Compound Preparation: Prepare 10 mM stock solutions in anhydrous DMSO. Crucial Step: 7-Br-TCFQ must be prepared freshly and protected from moisture, as the halogens can undergo slow hydrolysis in aqueous environments.
Dosing: Treat cells with a concentration gradient (0.1 µM to 300 µM) of CQ or 7-Br-TCFQ. Ensure final DMSO concentration remains
≤0.5%
.
Incubation & Readout: Incubate for 24, 48, and 72 hours. Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.
Validation: Include a cell-free control well containing medium, CCK-8, and 7-Br-TCFQ to confirm the electrophile does not directly react with the WST-8 dye.
To prove that 7-Br-TCFQ toxicity is driven by electrophilic stress rather than specific receptor binding:
Pre-treatment: Pre-incubate cells with 5 mM N-acetylcysteine (NAC), a GSH precursor, for 2 hours.
Challenge: Expose cells to the calculated
IC50
concentration of 7-Br-TCFQ.
Quantification: Use a luminescence-based GSH assay (e.g., GSH-Glo) to measure intracellular GSH levels at 1, 4, and 24 hours post-treatment. A rapid drop in GSH within 1 hour confirms covalent adduction by the intermediate.
Multiparametric in vitro workflow for comparative cytotoxicity screening.
Quantitative Data Comparison
The table below summarizes the contrasting toxicological profiles. While CQ exhibits a therapeutic window suitable for clinical use, 7-Br-TCFQ behaves strictly as a hazardous chemical intermediate.
Covalent arylation of cellular nucleophiles (
SNAr
)
CC50
(Vero Cells, 72h)
~92.35 µM [2]
Expected
<5
µM (Acute chemical toxicity)
CC50
(H9C2 Cells, 72h)
~15.26 µM (Cardiotoxic sensitivity) [2]
Non-selective; uniformly highly toxic across lines
Genotoxicity Potential
Weak; BMDL50 for micronucleus induction ~19.7 µM[3]
High; potential DNA alkylation/arylation risk
Onset of Cellular Stress
Delayed (24-48 hours, accumulative)
Rapid (Minutes to hours, via GSH depletion)
Developmental Status
Approved Drug (Antimalarial/Rheumatic)
Preclinical Synthetic Intermediate [1]
Conclusion
The comparison between Chloroquine and 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile highlights the spectrum of chemical toxicity. Chloroquine's toxicity is a function of its biological mechanism—accumulating in specific organelles and disrupting cellular homeostasis over time. In contrast, 7-Br-TCFQ's toxicity is a direct consequence of its inherent chemical instability in biological environments; its highly electrophilic nature makes it an excellent building block for synthesizing complex molecules like KRAS inhibitors, but renders it acutely toxic to living cells due to non-specific covalent binding.
When evaluating such compounds, researchers must tailor their assay choices—such as utilizing CCK-8 over MTT and incorporating redox-rescue controls—to prevent chemical reactivity from confounding biological data.
References
European Patent Office (EPO)
Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model
Frontiers in Pharmacology (via NIH)
URL:[Link]
Evaluation of weak genotoxicity of hydroxychloroquine in human TK6 cells
Mutation Research/Genetic Toxicology and Environmental Mutagenesis (via NIH)
URL:[Link]
Validation
Comprehensive Comparison Guide: Cross-Validation of Mass Spectrometry Data for Polyhalogenated Quinolines
Target Compound: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (CAS: 2022976-02-7) Audience: Researchers, Analytical Chemists, and Drug Development Professionals As a Senior Application Scientist, I frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (CAS: 2022976-02-7)
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of ionizing heavily deactivated heterocycles. 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile represents a "worst-case scenario" for standard mass spectrometry workflows: it is a polyhalogenated scaffold containing five halogens (1 Br, 3 Cl, 1 F) and a strongly electron-withdrawing cyano group.
This guide objectively compares alternative mass spectrometry (MS) ionization techniques for this compound, explains the mechanistic causality behind their performance, and provides self-validating experimental protocols to ensure absolute structural confidence.
Mechanistic Causality: The Ionization Challenge
To select the correct MS alternative, we must first understand the molecule's electronic environment. The standard workhorse of LC-MS is Electrospray Ionization (ESI), which relies on the protonation of basic sites (like the quinoline nitrogen) in the liquid phase.
However, in 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, the inductive (-I) and mesomeric effects of the surrounding halogens and the C3-carbonitrile group drastically deplete the electron density of the quinoline nitrogen. This raises its pKa, making liquid-phase protonation highly inefficient. Consequently, ESI suffers from severe signal suppression[1].
To overcome this, we must pivot to orthogonal techniques:
APCI (Atmospheric Pressure Chemical Ionization): A soft, gas-phase ionization technique. It relies on a corona discharge to create reagent ions, transferring charge to the analyte via gas-phase collisions. It is highly superior for neutral, lipophilic, or deactivated halogenated compounds[2].
EI (Electron Impact): A hard, vacuum-phase ionization technique using 70 eV electrons. While it induces fragmentation, it is essential for orthogonal cross-validation of the halogen positions[3].
The Ultimate Internal Control: Polyhalogenated Isotopic Signatures
Before acquiring data, a self-validating system requires a predictive model. The presence of bromine and chlorine creates a highly distinct isotopic envelope due to their natural abundances:
79
Br (50%) /
81
Br (50%) and
35
Cl (75%) /
37
Cl (25%)[4].
For a molecule with 1 Br and 3 Cl , the convolution of these probabilities yields a signature 5-peak cluster for the intact molecular ion:
M (m/z ~351.8): All light isotopes
M+2 (m/z ~353.8): One heavy isotope
M+4 (m/z ~355.8): Two heavy isotopes
M+6 (m/z ~357.8): Three heavy isotopes
M+8 (m/z ~359.8): Four heavy isotopes
The theoretical intensity ratio of this cluster is approximately 100 : 200 : 133 : 36 : 3 . Matching this exact envelope in your acquired spectra is the ultimate self-validating checkpoint against isobaric interference.
Comparative Performance Analysis
The following table summarizes the objective performance of the three primary MS alternatives for analyzing this specific polyhalogenated quinoline.
Parameter
ESI-LC-MS (Standard)
APCI-LC-MS (Recommended)
EI-GC-MS (Orthogonal)
Ionization Mechanism
Liquid-phase protonation
Gas-phase corona discharge
70 eV Electron impact
Intact Ion Signal
Very Low (Suppressed)
High (
[M+H]+
or
[M]−
)
Moderate (
[M]+∙
)
In-Source Fragmentation
Low
Low to Moderate
High (Loss of halogens)
Isotopic Fidelity
Poor (Low S/N distorts ratio)
Excellent
Good (on fragments)
Best Use Case
Polar, basic compounds
Neutral, highly halogenated
Volatile, thermally stable
Workflow Visualization
Fig 1: Orthogonal mass spectrometry cross-validation workflow for polyhalogenated quinolines.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your structural assignment, execute the following dual-protocol cross-validation.
Protocol A: APCI-LC-MS Acquisition (Primary Intact Mass Method)
Causality: APCI is selected because the target compound lacks the basicity required for ESI. Gas-phase charge transfer bypasses this limitation[1].
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous acetonitrile (ACN). Dilute to a working concentration of 1 µg/mL. Note: ACN provides a stable proton source for gas-phase ionization without risking halogen hydrolysis.
System Suitability Test (SST): Inject a standard halogenated calibrant (e.g., a known chlorobenzene derivative).
Self-Validation Checkpoint: Verify that the corona discharge needle is clean by confirming the calibrant's mass accuracy is <5 ppm. If the isotopic ratio is skewed, clean the APCI pin before proceeding.
Chromatography: Utilize a C18 column (50 x 2.1 mm, 1.7 µm) with a fast gradient of Water/ACN (0.1% Formic Acid) at 0.4 mL/min.
Source Optimization: Set the APCI corona discharge current to 4.0 µA, vaporizer temperature to 350°C, and capillary temperature to 250°C.
Data Acquisition & Validation: Scan m/z 100–600 in positive ion mode. Extract the exact mass chromatogram for
m/z
351.8370 (lightest isotope). Overlay the acquired peak cluster with the theoretical 1:2:1.3:0.36:0.03 envelope.
Causality: While APCI confirms the intact mass, EI-GC-MS provides structural confirmation through highly reproducible, hard-ionization fragmentation pathways[2].
Sample Preparation: Dilute the ACN stock to 10 µg/mL in a volatile, non-polar solvent like dichloromethane.
GC Conditions: Inject 1 µL (splitless) onto a standard DB-5MS capillary column. Program the oven from 100°C to 300°C at a ramp rate of 15°C/min.
EI Source Conditions: Set the electron energy to 70 eV and the ion source temperature to 230°C.
Data Validation (The Self-Validating Step):
Locate the molecular ion
[M]+∙
at
m/z
~351.8 (often low intensity).
Identify the primary fragment
[M−Cl]+
at
m/z
~316.8 and
[M−Br]+
at
m/z
~272.8[3].
Critical Check: The isotopic pattern of the
[M−Br]+
fragment must reflect the remaining halogens (3 Cl atoms), shifting the envelope to a distinct 1 : 1 : 0.33 ratio. If this shift is absent, the fragment assignment is incorrect.
References
Isotopes in Mass Spectrometry - Chemistry Steps. Chemistry Steps. 4
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC. National Institutes of Health (NIH). 1
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio. MetwareBio. 2
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Chemical Papers. 3
structural comparison of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile analogs
Publish Comparison Guide: Structural Benchmarking of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile Analogs Executive Summary & Rationale The quinoline-3-carbonitrile core is a privileged heterocyclic scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Publish Comparison Guide: Structural Benchmarking of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile Analogs
Executive Summary & Rationale
The quinoline-3-carbonitrile core is a privileged heterocyclic scaffold in drug discovery, forming the backbone of numerous kinase inhibitors, antimalarials, and broad-spectrum antibacterial agents [1]. As medicinal chemistry programs target increasingly complex binding pockets (such as the KRAS G12C allosteric site or mutant EGFR kinases), the demand for highly functionalized, multi-halogenated intermediates has surged [2, 3].
This guide provides an in-depth structural comparison between the advanced polyhalogenated intermediate 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile and its simpler analogs. By analyzing the structure-activity relationships (SAR) and regioselective reactivity, we provide a field-proven framework for researchers to optimize their nucleophilic aromatic substitution (SNAr) and downstream cross-coupling workflows.
Structural Comparison and Electronic Effects
The strategic placement of halogens on the quinoline core dictates both the physicochemical properties (e.g., lipophilicity, metabolic stability) and the chemical reactivity of the scaffold.
2,4-Dichloroquinoline-3-carbonitrile (Baseline Analog): Features the essential electrophilic centers at C2 and C4. The strongly electron-withdrawing 3-cyano group activates these positions for SNAr.
6-Bromo-2,4-dichloroquinoline-3-carbonitrile (Intermediate Analog): Introduces a heavy halogen at the C6 position, increasing overall lipophilicity and providing a handle for late-stage transition-metal catalysis.
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile (Advanced Analog): Represents a highly electron-deficient system [4]. The synergistic electron-withdrawing effects of the 8-fluoro and 6-chloro groups significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This hyper-activates the C4 position toward nucleophilic attack. Furthermore, the 7-bromo substituent is sterically shielded but electronically primed for subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions once the C2 and C4 positions are substituted.
Table 1: Comparative Physicochemical and Reactivity Profile
(Note: Yield data reflects standard SNAr conditions using secondary amines, such as piperazine derivatives, at room temperature).
Mechanistic Pathway: Regioselective SNAr
When reacting polyhalogenated quinoline-3-carbonitriles with amines, substitution can theoretically occur at either the C2 or C4 position. However, kinetic control heavily favors C4 substitution. The intermediate Meisenheimer complex at C4 is highly stabilized by the para-relationship to the ring nitrogen and the ortho-relationship to the strongly electron-withdrawing 3-cyano group.
Fig 1. Regioselective Nucleophilic Aromatic Substitution (SNAr) pathway on the quinoline core.
Experimental Workflow & Self-Validating Protocol
To harness the reactivity of 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile without triggering degradation or bis-substitution, strict control over the reaction environment is required. The following protocol outlines the optimal conditions for C4-amination [3, 4].
Step-by-Step Methodology:
Reagent Preparation: Dissolve 1.0 equivalent of 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile and 2.0 equivalents of the target amine (e.g., tert-butyl piperazine-1-carboxylate) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
Causality: The highly halogenated scaffold is extremely lipophilic; THF/DCM ensures complete solvation while providing a non-nucleophilic, aprotic environment that prevents premature degradation of the scaffold.
Base Addition: Add 3.0 to 4.0 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) dropwise.
Causality: The SNAr reaction generates stoichiometric hydrochloric acid (HCl). The tertiary amine base acts as an acid scavenger, preventing the protonation of the incoming nucleophilic amine, which would otherwise stall the reaction.
Reaction & Kinetic Control: Stir the mixture at Room Temperature (20–25 °C) for 1 to 16 hours.
Causality: Elevating the temperature (e.g., refluxing) provides enough thermodynamic energy to overcome the activation barrier for C2 substitution, leading to unwanted bis-aminated byproducts. Room temperature maintains strict kinetic control, yielding >95% regioselectivity for the C4 position.
In-Process Validation: Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LCMS).
Causality: This makes the protocol self-validating. The disappearance of the parent mass (m/z ~353) and the appearance of the mono-substituted product mass confirms the SNAr is complete. If unreacted scaffold remains, an additional 0.5 eq of amine can be titrated in.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc).
Causality: The mild alkaline quench neutralizes any remaining acidic species and removes the tertiary amine hydrochloride salts into the aqueous layer, preventing emulsion formation during extraction.
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure C4-isomer.
Fig 2. Step-by-step experimental workflow for the regioselective functionalization of the scaffold.
Conclusion
The transition from simple dichloroquinoline carbonitriles to the highly functionalized 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile represents a significant leap in synthetic potential. While the dense halogenation increases the lipophilicity, it profoundly enhances the electrophilicity of the C4 position, allowing for rapid, kinetically controlled amination at room temperature. Furthermore, the retention of the C7-bromo and C6-chloro groups provides critical vectors for late-stage diversification, making this scaffold indispensable for modern targeted drug discovery.
References
Ahmad, S., et al. (2019). "Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents." Bioorganic Chemistry. Available at: [Link]
El-Sayed, N. N. E., et al. (2023). "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors." PMC. Available at:[Link]
European Patent Office. (2023). "KRAS INHIBITORS FOR TREATMENT OF CANCERS" (Patent EP4242207A1).
World Intellectual Property Organization. (2016). "Substituted quinazoline compounds and methods of use thereof" (Patent WO2016164675A1).
Safety & Regulatory Compliance
Safety
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Complex Halogenated Aromatic Compound The responsible management of chemical waste is a cornerstone of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Complex Halogenated Aromatic Compound
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, a highly substituted and potentially hazardous compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established principles for the disposal of halogenated aromatic compounds, nitriles, and quinoline derivatives to ensure a robust and scientifically grounded approach.
Hazard Profile and Waste Characterization: Understanding the "Why"
Before any disposal action, a thorough understanding of the compound's potential hazards is paramount. Based on its structural motifs, 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is characterized as a multi-halogenated aromatic nitrile. This classification dictates its handling and disposal as hazardous waste.[1]
Key Structural Features and Associated Hazards:
Polyhalogenated Aromatic System (Bromo, Chloro, Fluoro): Halogenated organic compounds are often persistent in the environment and can exhibit toxicity.[2][3] The presence of multiple halogen atoms (bromine, chlorine, and fluorine) categorizes this as a mixed halogenated waste.[4][5] Such compounds are typically subject to stringent disposal regulations.[6][7][8]
Quinoline Core: Quinolines and their derivatives can have biological activity and may present toxicological concerns, including potential high toxicity to aquatic life.[9]
Nitrile Group (-CN): The nitrile functional group is a key feature, and while this compound is an organic nitrile, it is prudent to handle it with the caution afforded to compounds that can release cyanide under certain conditions (e.g., strong acids or high temperatures). The nitrile group also influences the chemical compatibility of the waste.[10][11]
Potential for Cytotoxicity: As a complex heterocyclic molecule developed for potential pharmaceutical applications, it should be handled as a potentially cytotoxic or pharmacologically active compound.[12][13][14][15]
The combination of these features firmly places this compound in the category of hazardous chemical waste, necessitating disposal through a licensed contractor and prohibiting disposal via standard laboratory drains or regular trash.[9][16][17]
Data Summary: At-a-Glance Chemical and Hazard Profile
The following table summarizes the inferred properties and classifications that guide the disposal protocol for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile.
Must be segregated and disposed of as Halogenated Organic Waste .[4][19][20]
Functional Groups
Quinoline, Nitrile
Incompatible with strong acids.[21] Potential toxicological hazards.[9]
EPA Hazardous Waste Code (Anticipated)
F002 (if in a spent solvent mixture) or U-listed waste
Requires management under RCRA Subtitle C regulations.[6][22]
Toxicity Profile (Anticipated)
Potential for acute toxicity, skin/eye irritation, and environmental toxicity.[9][23]
Mandates use of comprehensive Personal Protective Equipment (PPE).[19][24]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol outlines the necessary steps for the safe collection, storage, and disposal of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile waste.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][19] The following PPE is mandatory:
Eye Protection: Chemical safety goggles or a face shield.[9][19]
Hand Protection: Chemically resistant gloves, such as nitrile.[9][19]
Proper segregation is critical to prevent dangerous reactions and ensure cost-effective, compliant disposal.[4][16]
Solid Waste:
Collect pure, unused, or contaminated solid 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile in a designated, compatible, and sealable hazardous waste container.[18]
This includes grossly contaminated items like weighing paper, spatulas, and gloves. These should be double-bagged in clear plastic bags before being placed in the final container to allow for visual inspection.[18]
Liquid Waste:
If the compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste .[17][20]
Crucially, do not mix this waste with non-halogenated solvent waste. [4][5][19] Mixing will contaminate the entire volume, increasing disposal costs.[4][5]
Contaminated Sharps:
Needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.[16][18]
Step 3: Container Selection and Labeling
Container Compatibility: Use containers made of materials that are chemically compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw-on cap.[18][21] Do not use metal containers for any corrosive waste streams.[18][21]
Labeling:
Affix a "Danger – Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][18]
The label must include:
The full chemical name: "7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile" (avoid abbreviations).[1]
The primary hazards (e.g., "Toxic," "Irritant," "Halogenated Organic Waste").[19]
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[21] This area must be under the control of laboratory personnel and away from normal lab activities.[18]
Ensure the SAA is clearly marked with a "Danger – Hazardous Waste" sign.[18]
Store the waste container in secondary containment (e.g., a lab tray or dishpan) to contain any potential leaks.[18] The secondary container must be able to hold 110% of the volume of the primary container.[18]
Segregate the container from incompatible materials, especially strong acids, bases, and oxidizing agents.[21][25]
Step 5: Final Disposal
The ultimate disposal of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][19]
Due to its high halogen content and aromatic nature, the most probable disposal method is high-temperature incineration at a specialized facility.[2][26][27][28] This process is designed to break the strong carbon-halogen bonds and mineralize the compound.[28]
Land disposal of halogenated organic compounds is highly restricted.[7][26]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile.
Caption: Decision workflow for the safe disposal of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile waste.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and compliant disposal of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, protecting themselves, their colleagues, and the environment.
References
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
Disposal Methods for Chlorinated Aromatic Waste. Royal Society of Chemistry. [Link]
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [Link]
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
HCS as it relates to the guidelines described in OSHA's 1986 publication regarding disposal of hospital wastes contaminated with cytotoxic drugs. Occupational Safety and Health Administration (OSHA). [Link]
Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule. Federal Register. [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]
Microbial Decomposition of Chlorinated Aromatic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. PNAS. [Link]
Personal protective equipment for handling 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Comprehensive Safety and Handling Guide: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile This guide provides essential safety and logistical information for the handling, use, and disposal of 7-Bromo-2,4,6-trich...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
This guide provides essential safety and logistical information for the handling, use, and disposal of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile. As a complex heterocyclic molecule with multiple halogen substituents and a nitrile group, this compound must be handled with extreme caution. The protocols outlined herein are designed to ensure the safety of all laboratory personnel and to maintain the integrity of the research environment.
While a specific Material Safety Data Sheet (MSDS) for this novel compound is not publicly available, its structural alerts—a polyhalogenated quinoline core and a cyano group—necessitate that it be treated as a potent, potentially cytotoxic, and hazardous substance.[1][2] The guidance provided is therefore based on established best practices for handling similarly structured hazardous chemicals, active pharmaceutical ingredients (APIs), and cytotoxic agents.[1][3][4]
Hazard Assessment and Core Principles
Given the chemical's structure, researchers must assume it possesses one or more of the following hazardous properties until proven otherwise:
High Toxicity: Acute and/or chronic toxicity via inhalation, ingestion, and dermal absorption. The quinoline core itself can be toxic, and the presence of multiple halogens and a nitrile group can significantly increase this risk.[5]
Cytotoxicity: The ability to damage or kill cells. Many complex nitrogen-containing heterocyclic compounds are investigated for their potential as cytotoxic agents in drug development.[3][4]
Irritant: Potential to cause severe irritation to the skin, eyes, and respiratory tract.[6][7]
Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[8]
Therefore, the Precautionary Principle must be applied. All handling procedures should aim to minimize or eliminate any potential for exposure.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is the cornerstone of safe handling.[4][9] For this compound, a multi-layered approach is mandatory.
Primary Engineering Controls
All manipulations of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood or a containment device such as a glove box.[2][10]
Required Personal Protective Equipment
The following table summarizes the minimum required PPE.
Body Area
Required PPE
Specifications and Rationale
Hands
Double Gloving
Inner Glove: Nitrile. Outer Glove: Nitrile or another chemotherapy-rated glove (ASTM D6978).[11] This provides a primary barrier and a secondary layer of protection in case of a breach in the outer glove. Gloves must be inspected for any signs of degradation or puncture before use.[12]
Body
Disposable, Solid-Front Gown
Must be impermeable, have long sleeves, and tight-fitting cuffs.[10] This protects against splashes and aerosol contamination of personal clothing.
Eyes/Face
Safety Goggles and Face Shield
Goggles provide a seal around the eyes to protect from splashes.[10][13] A full-face shield should be worn over the goggles when there is a significant risk of splashing.[11]
Respiratory
Fit-Tested N95 Respirator (minimum)
Required when handling the solid compound to prevent inhalation of fine particulates.[9][11] For procedures with a high risk of aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary based on a risk assessment.[11]
Feet
Closed-Toe Shoes and Shoe Covers
Protects feet from spills. Shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[4][9]
Donning and Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Handling Procedures
Weighing: Use a dedicated, contained balance or perform weighing within a fume hood on a disposable liner.
Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing. Ensure adequate ventilation.
Storage: Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] The storage location should be designated for potent compounds.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.[4]
Evacuate and Secure: Alert others in the area and restrict access.
Don Appropriate PPE: This includes a respirator, double gloves, a disposable gown, and eye/face protection.[4]
Contain the Spill: For liquid spills, use an absorbent material from a chemical spill kit. For solid spills, gently cover with a damp paper towel to avoid generating dust.
Clean the Area: Working from the outside in, carefully clean the spill area. Decontaminate the area with an appropriate solvent, followed by a soap and water wash.
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal
All waste containing 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile, including contaminated PPE, glassware, and solutions, must be treated as hazardous waste.
Waste Segregation: Halogenated organic waste must be collected in a dedicated, labeled, and sealed container.[14] Do not mix with non-halogenated waste.
Disposal Method: The primary recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[15] This ensures the complete destruction of the molecule, preventing its release into the environment.[16]
Caption: Step-by-step plan for the proper disposal of contaminated materials.
Emergency Procedures
Skin or Eye Contact
Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention.
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Given the presence of a nitrile (cyano) group, there is a potential for the release of cyanide ions in the body. In the event of a significant exposure, especially through ingestion or inhalation, medical professionals should be alerted to the possibility of cyanide poisoning.[17] Treatment for cyanide poisoning may involve the administration of specific antidotes such as hydroxocobalamin.[18][19]
Conclusion
The safe handling of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile requires a diligent and proactive approach to safety. By adhering to the principles of hazard assessment, utilizing appropriate engineering controls and personal protective equipment, and following established protocols for handling, spill management, and disposal, researchers can minimize the risks associated with this potent compound. Continuous evaluation of laboratory procedures and ongoing safety training are essential to fostering a secure research environment.[2]
References
Considerations for personal protective equipment when handling cytotoxic drugs. (2025, March 14).
Cytotoxic Drugs - Control Measures. (2026, January 13). Canadian Centre for Occupational Health and Safety.
Safe handling of cytotoxics: guideline recommendations. PMC.
GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Halyard Health.
SOP for use of cytotoxic agents in Research.
Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2).
Cyanides - Emergency Preparedness. (2019, October 9). Virginia Department of Health.
Cyanide Antidotes. (2020, March 31). Occupational Safety and Health Administration.
Cyanide, Housefires, and When to Give Hydroxocobalamin. (2023, December 11). Tampa Emergency Medicine.